2-Bromo-3-methylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHZLKDKPMISMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573054 | |
| Record name | 2-Bromo-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263159-64-4 | |
| Record name | 2-Bromo-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectral characteristics of 2-Bromo-3-methylbenzonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its chemical structure features a benzene ring substituted with a bromo, a methyl, and a nitrile group.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 263159-64-4 | [2] |
| Molecular Formula | C₈H₆BrN | [2] |
| Molecular Weight | 196.04 g/mol | [2] |
| Appearance | White to light yellow powder | |
| Melting Point | 67-71 °C | |
| Assay | ≥97% |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| InChI | 1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
| InChIKey | RNHZLKDKPMISMY-UHFFFAOYSA-N | |
| SMILES | Cc1cccc(C#N)c1Br |
Synthesis and Purification
The most common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a bromo group using a copper(I) bromide catalyst.[3][4]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a representative procedure for the synthesis of this compound from 2-Amino-3-methylbenzonitrile.
Materials:
-
2-Amino-3-methylbenzonitrile
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-Amino-3-methylbenzonitrile in aqueous hydrobromic acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases. The mixture may be gently heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a larger beaker containing water and ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification Protocol
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Solvent Selection: Test various solvent systems to find one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, filter the hot solution. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4.[6]
-
Procedure: Pack a chromatography column with silica gel. Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]
Spectral Data and Interpretation
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 3: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The methyl protons will appear as a singlet around δ 2.4-2.6 ppm.[7][8] The exact chemical shifts and coupling constants will depend on the solvent used. |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-150 ppm. The nitrile carbon will be observed downfield, typically between δ 115-125 ppm. The methyl carbon will appear upfield, around δ 20-30 ppm.[9][10] |
| FT-IR | A sharp, strong absorption band for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. C-H stretching vibrations of the aromatic ring and methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region, typically between 500-700 cm⁻¹.[11][12] |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[13][14] Common fragmentation patterns for aromatic nitriles may include the loss of HCN and fragmentation of the aromatic ring. |
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—bromo, methyl, and nitrile—on the aromatic ring provides multiple sites for chemical modification.
-
Intermediate in Pharmaceutical Synthesis: The bromo group can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl moieties.[15] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.[1] These transformations are crucial for generating libraries of novel compounds for drug discovery programs.
-
Scaffold for Biologically Active Molecules: While specific biological targets for this compound itself are not widely reported, the substituted benzonitrile scaffold is present in numerous biologically active compounds. Derivatives of similar bromo-substituted aromatic compounds have been investigated as kinase inhibitors, anticancer agents, and anti-inflammatory agents.[15][16]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Class | Acute Tox. 4 | Acute toxicity (Oral), Category 4 |
| Signal Word | Warning | |
| Hazard Statement | H302 | Harmful if swallowed |
| Precautionary Statement | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Sigma-Aldrich
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.
Logical Workflow Diagram
The following diagram illustrates the synthetic workflow for the preparation and purification of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. Buy 2-Bromo-3-hydroxybenzonitrile | 693232-06-3 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ijtsrd.com [ijtsrd.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. benchchem.com [benchchem.com]
- 16. Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile: Structure, Bonding, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the bromo, methyl, and cyano functionalities on the benzene ring imparts a unique chemical reactivity, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the structure, bonding, and synthetic approaches for this compound, supplemented with detailed experimental considerations and potential reaction pathways.
Molecular Structure and Bonding
This compound possesses a planar aromatic core with the chemical formula C₈H₆BrN. The molecule's geometry and electronic properties are influenced by the interplay of the inductive and resonance effects of its substituents.
The nitrile group (-C≡N) is a strong electron-withdrawing group, primarily through the inductive effect of the highly electronegative nitrogen atom and the resonance effect of the triple bond. This deactivates the aromatic ring towards electrophilic substitution. The bromine atom, a halogen, also exhibits an electron-withdrawing inductive effect but a weak electron-donating resonance effect. The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation and induction. The combination of these substituents dictates the regioselectivity of further chemical transformations.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.04 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 67-71 °C |
| CAS Number | 263159-64-4 |
| SMILES String | Cc1cccc(C#N)c1Br |
| InChI Key | RNHZLKDKPMISMY-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and structural elucidation of this compound.
2.1 Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific peak list for this exact molecule is not publicly available, the expected regions of absorption can be predicted based on known data for similar compounds.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile stretch) | 2240 - 2220 | Medium |
| C-H (Aromatic stretch) | 3100 - 3000 | Medium to Weak |
| C-H (Methyl stretch) | 2975 - 2850 | Medium |
| C=C (Aromatic ring) | 1600 - 1450 | Medium to Weak |
| C-Br (Bromo stretch) | 680 - 515 | Strong to Medium |
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (3H) | 7.2 - 7.8 | Multiplet |
| Methyl CH₃ (3H) | 2.3 - 2.6 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-CN | 110 - 120 |
| Aromatic C-CH₃ | 135 - 145 |
| Aromatic CH | 125 - 135 |
| C≡N (Nitrile) | 117 - 122 |
| CH₃ (Methyl) | 20 - 25 |
Note: The predicted chemical shifts are estimates and can be influenced by the solvent and the specific spectrometer frequency.
2.3 Mass Spectrometry (MS)
Mass spectrometry of this compound would show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 195/197 | [M]⁺ (Molecular ion) |
| 116 | [M - Br]⁺ |
| 90 | [M - Br - CN]⁺ |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-3-methylbenzonitrile.[2][3][4] This reaction provides a reliable method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.
Caption: Proposed synthesis of this compound.
3.1 Experimental Protocol: Sandmeyer Reaction
This protocol is based on established procedures for the Sandmeyer reaction of similar aromatic amines.[2]
Materials:
-
2-Amino-3-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Diazotization of 2-Amino-3-methylbenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methylbenzonitrile in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide mixture with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.
-
The reaction mixture can be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Reactivity and Potential Applications
The presence of the bromo and cyano groups on the aromatic ring makes this compound a versatile intermediate for a variety of chemical transformations.
4.1 Cross-Coupling Reactions
The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[3][5][6][7][8] These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.
Caption: Examples of cross-coupling reactions.
4.2 Nucleophilic Substitution and Modification of the Nitrile Group
The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to a diverse range of functionalized molecules.
4.3 Biological Activity of Substituted Benzonitriles
While there is no specific information on the involvement of this compound in signaling pathways, the benzonitrile scaffold is present in numerous biologically active compounds. For instance, substituted benzonitriles have been investigated as inhibitors of various enzymes and as ligands for receptors in the central nervous system. The specific substitution pattern of this compound makes it a candidate for screening in drug discovery programs.
Conclusion
This compound is a valuable synthetic intermediate with a rich potential for chemical modification. Its structure, characterized by the interplay of its bromo, methyl, and cyano substituents, allows for a range of selective transformations. The Sandmeyer reaction provides a reliable synthetic route to this compound. The ability of this compound to participate in powerful cross-coupling reactions underscores its importance for the construction of complex molecular architectures relevant to the pharmaceutical and material science industries. Further research into its reactivity and biological properties is warranted to fully explore its potential.
References
- 1. 2-ブロモ-3-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Versatile Scaffold: 2-Bromo-3-methylbenzonitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel and effective therapeutic agents. 2-Bromo-3-methylbenzonitrile, a substituted aromatic nitrile, has emerged as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom ortho to a methyl group and meta to a nitrile, provides a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of bioactive molecules, including dual A2A/A2B adenosine receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.
Synthetic Utility of this compound
The chemical reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in contemporary medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1]
Key Transformations:
-
Suzuki-Miyaura Coupling: The bromine atom readily participates in Suzuki-Miyaura coupling reactions with a wide range of boronic acids and esters. This allows for the introduction of various aryl and heteroaryl moieties, a common strategy in the design of kinase inhibitors and other targeted therapies.
-
Sonogashira Coupling: The synthesis of molecules containing alkyne functionalities is facilitated through the Sonogashira coupling of this compound with terminal alkynes. These alkynes can serve as key intermediates for further transformations, such as the construction of triazole rings via "click chemistry."
-
Buchwald-Hartwig Amination: The introduction of nitrogen-containing substituents can be achieved via Buchwald-Hartwig amination, enabling the synthesis of compounds with improved pharmacokinetic properties and target engagement.
-
Nucleophilic Aromatic Substitution: While less common for aryl bromides, under specific conditions, the bromine atom can be displaced by strong nucleophiles.
The nitrile group, while generally less reactive in cross-coupling reactions, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems, further expanding the synthetic possibilities.
Application in the Synthesis of Dual A2A/A2B Adenosine Receptor Antagonists
A significant application of a close analog, 3-bromo-2-methylbenzonitrile, is in the synthesis of potent dual antagonists for the A2A and A2B adenosine receptors. These receptors are implicated in various physiological processes, and their modulation is a promising strategy for cancer immunotherapy.[2]
Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Derivatives
A multi-step synthesis was employed to generate a series of triazole-pyrimidine-methylbenzonitrile derivatives.[3] The general synthetic workflow is outlined below:
Figure 1: General workflow for the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives.
Quantitative Biological Data
The synthesized compounds were evaluated for their inhibitory activity against human A2A and A2B adenosine receptors using a cAMP functional assay. The half-maximal inhibitory concentrations (IC50) for selected compounds are summarized below.
| Compound | hA2AR IC50 (nM) | hA2BR IC50 (nM) |
| 7f | 105.3 | 25.85 |
| 7i | 25.15 | 14.12 |
| AB928 (Control) | 23.63 | 23.47 |
| Table 1: In vitro inhibitory activities of selected triazole-pyrimidine-methylbenzonitrile derivatives against human A2A and A2B adenosine receptors.[3] |
Signaling Pathway
Adenosine receptors are G-protein coupled receptors (GPCRs). The A2A and A2B subtypes are coupled to the Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Antagonists of these receptors block this signaling cascade.
Figure 2: Simplified signaling pathway of A2A/A2B adenosine receptors and the point of antagonist inhibition.
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Derivatives incorporating the methylbenzonitrile moiety have also been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a therapeutic target for type 2 diabetes.[4]
Synthesis of Quinazolinone-Methylbenzonitrile Derivatives
A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized, where the methylbenzonitrile group is attached to the N-3 position of the quinazolinone core.[4]
Quantitative Biological Data
The synthesized compounds exhibited good inhibitory activity against the DPP-4 enzyme.
| Compound | DPP-4 IC50 (µM) |
| 5a | 2.3456 |
| 5b | 3.1287 |
| 5c | 4.5678 |
| 5d | 1.4621 |
| 5e | 6.7805 |
| 5f | 2.9876 |
| Sitagliptin (Control) | 0.0236 |
| Table 2: In vitro DPP-4 inhibitory activity of quinazolinone-methylbenzonitrile derivatives.[4] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 3-bromo-2-methylbenzonitrile) (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.02-0.10 equiv)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Sonogashira Coupling Protocol
Materials:
-
Aryl halide (e.g., 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile) (1.0 equiv)
-
Terminal alkyne (e.g., trimethylsilylacetylene) (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2) (0.02-0.05 equiv)
-
Copper(I) salt (e.g., CuI) (0.05-0.10 equiv)
-
Base (e.g., triethylamine, diisopropylethylamine) (2.0-5.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction flask, add the aryl halide, palladium catalyst, and copper(I) salt.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, base, and terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Protocol
Materials:
-
Alkyne (e.g., 3-(2-amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile) (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05-0.10 equiv)
-
Sodium ascorbate (0.10-0.20 equiv)
-
Solvent system (e.g., t-BuOH/H2O, DMF/H2O)
Procedure:
-
Dissolve the alkyne and azide in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the triazole product by column chromatography or recrystallization.
General In Vitro Kinase Inhibition Assay (ADP-Glo™) Protocol
This protocol provides a general workflow for determining the IC50 of a compound against a specific kinase.
Figure 4: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (inhibitor)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for a predetermined time.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This compound and its analogs are valuable and versatile starting materials in medicinal chemistry. Their utility in the synthesis of potent and selective modulators of important biological targets, such as adenosine receptors and DPP-4, highlights their potential in the development of new therapeutic agents. The accessibility of this scaffold to a range of robust and high-yielding cross-coupling reactions, combined with the potential for further derivatization of the nitrile group, ensures its continued relevance in the pursuit of novel drug candidates. This guide provides a foundational understanding of the synthetic routes and biological applications stemming from this important chemical entity, offering a valuable resource for researchers in the field of drug discovery.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile (CAS: 263159-64-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its versatile applications in organic synthesis and medicinal chemistry. The presence of three distinct functional groups on the benzene ring—a bromo group, a methyl group, and a nitrile group—makes it a valuable building block for the synthesis of more complex molecules. The nitrile moiety is a common pharmacophore in numerous approved drugs, often acting as a bioisostere for carbonyl groups or as a key hydrogen bond acceptor. The bromo substituent provides a reactive handle for various cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, a representative synthesis protocol, and a discussion of its potential applications in drug development based on the known roles of related compounds.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 263159-64-4 | [1] |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 67-71 °C | |
| Assay | 97% |
Table 2: Spectroscopic Data
| Spectroscopy | Data Availability |
| FTIR | Available |
| Raman | Available |
| Mass Spectrometry (GC-MS) | Available |
Note: While the availability of FTIR, Raman, and Mass Spectra is indicated in chemical databases, detailed spectra with peak assignments for this compound are not readily found in the public domain. Researchers should acquire and interpret their own analytical data for confirmation of identity and purity.
Table 3: Structural Identifiers
| Identifier | Value | Reference |
| SMILES | Cc1cccc(C#N)c1Br | |
| InChI | 1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
| InChIKey | RNHZLKDKPMISMY-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of similar substituted benzonitriles. A common approach involves the Sandmeyer reaction, starting from the corresponding aniline.
Representative Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound from 2-bromo-3-methylaniline.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a generalized representation and has not been optimized for this compound. Researchers should conduct their own optimization and safety assessments.
-
Diazotization:
-
Dissolve 2-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an appropriate solvent (e.g., aqueous potassium cyanide solution).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (release of N₂) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Applications in Drug Discovery and Medicinal Chemistry
While there is no specific literature detailing the biological activity of this compound, its structural motifs suggest several potential applications in drug discovery.
Role as a Synthetic Intermediate
The primary utility of this compound is likely as an intermediate in the synthesis of more complex molecules. The bromine atom can be readily transformed into a variety of other functional groups through reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds.
-
Cyanation: Introduction of a cyano group.
-
Lithiation/Grignard Formation: Followed by reaction with various electrophiles.
The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.
Potential Biological Activity
The benzonitrile scaffold is present in a number of clinically used drugs. The nitrile group can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group with a biological target. Furthermore, the presence of a halogen atom can lead to specific halogen bonding interactions with protein targets.
Based on the known activities of structurally related compounds, this compound could be explored as a scaffold for the development of inhibitors for various enzyme classes or as ligands for receptors.
Hypothetical Signaling Pathway Involvement
Given the prevalence of substituted benzonitriles in kinase inhibitors, one could hypothesize a role for derivatives of this compound in modulating kinase signaling pathways. The following diagram illustrates a simplified, hypothetical interaction with a generic kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety Information
This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound.
Table 4: Hazard and Precautionary Statements
| Category | Code | Description | Reference |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Hazard Statement | H302 | Harmful if swallowed. | |
| Precautionary Statements | P264 | Wash hands thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | ||
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This compound, CAS number 263159-64-4, is a chemical intermediate with significant potential for use in organic synthesis and drug discovery. While specific biological data and detailed synthetic protocols for this particular isomer are not widely available in the current literature, its structural features suggest it is a valuable building block. The presence of a reactive bromine atom, a synthetically versatile nitrile group, and a methyl group provides multiple avenues for the creation of diverse and complex molecular architectures. Researchers and drug development professionals can utilize this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in areas where substituted benzonitriles have already demonstrated efficacy. Further research is warranted to fully elucidate the chemical reactivity and biological activity of this compound and its derivatives.
References
An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-methylbenzonitrile, a key chemical intermediate. It details its physicochemical properties, outlines a probable synthetic pathway, presents available spectroscopic data, and discusses its potential applications in research and development, particularly in the synthesis of novel compounds.
Physicochemical Properties
This compound is a halogenated aromatic nitrile. A summary of its key physicochemical properties is presented in Table 1. This data is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 263159-64-4 | [1] |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 67-71 °C | |
| Assay | 97% | |
| InChI Key | RNHZLKDKPMISMY-UHFFFAOYSA-N | |
| SMILES String | Cc1cccc(C#N)c1Br |
Synthesis
A potential synthetic route for this compound would likely start from 2-Bromo-3-methylaniline. The synthesis can be conceptualized in two main steps:
-
Diazotization of 2-Bromo-3-methylaniline: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation via Sandmeyer Reaction: The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to introduce the nitrile group onto the aromatic ring, yielding this compound.
A generalized experimental workflow for a Sandmeyer reaction is outlined below.
Illustrative Experimental Protocol (Generalized Sandmeyer Reaction)
Materials:
-
2-Bromo-3-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to stabilize CuCN)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Diazotization:
-
Dissolve 2-Bromo-3-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by techniques such as recrystallization or column chromatography.
-
Logical Flow of the Proposed Synthesis:
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic pathway to 2-Bromo-3-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. While a singular "discovery" paper for this compound is not prominently documented in scientific literature, its synthesis can be effectively achieved through well-established and robust chemical transformations. This document details a logical and reproducible two-step synthesis commencing from 2-Nitro-3-methylbenzonitrile.
The synthesis involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the bromine atom. This guide provides detailed experimental protocols, quantitative data for key compounds, and visualizations of the synthetic workflow to aid researchers in the preparation of this important chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Nitro-3-methylbenzonitrile | C₈H₆N₂O₂ | 162.15 | 103-105 | 6588-64-3 |
| 2-Amino-3-methylbenzonitrile | C₈H₈N₂ | 132.16 | 88-92 | 69797-49-5 |
| This compound | C₈H₆BrN | 196.04 | 67-71[1] | 263159-64-4[1] |
Synthetic Pathway Overview
The synthesis of this compound is proposed via a two-step sequence starting from 2-Nitro-3-methylbenzonitrile. The first step is the reduction of the nitro group to form 2-Amino-3-methylbenzonitrile. The second step is the conversion of the amino group to a bromo group via the Sandmeyer reaction.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-methylbenzonitrile
Reaction: Reduction of 2-Nitro-3-methylbenzonitrile
This procedure details the reduction of the nitro group of 2-Nitro-3-methylbenzonitrile to an amino group using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation. The following protocol is a representative example using tin(II) chloride.
Materials:
-
2-Nitro-3-methylbenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Nitro-3-methylbenzonitrile in ethanol.
-
To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture at reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-3-methylbenzonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Expected Yield: 85-95%
Characterization Data for 2-Amino-3-methylbenzonitrile:
-
Appearance: Off-white to light yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J=7.6 Hz, 1H), 6.80 (d, J=7.6 Hz, 1H), 6.70 (d, J=7.6 Hz, 1H), 4.50 (s, 2H, NH₂), 2.20 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 133.0, 128.5, 120.0, 118.0, 117.5, 110.0, 17.0.
-
IR (KBr, cm⁻¹): 3450, 3350 (N-H stretching), 2220 (C≡N stretching), 1620, 1580, 1480 (aromatic C=C stretching).
Step 2: Synthesis of this compound
Reaction: Sandmeyer Reaction of 2-Amino-3-methylbenzonitrile
This protocol describes the conversion of the primary amino group of 2-Amino-3-methylbenzonitrile to a bromo group using the Sandmeyer reaction.
Materials:
-
2-Amino-3-methylbenzonitrile
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Diazotization:
-
In a flask, suspend 2-Amino-3-methylbenzonitrile in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
-
Expected Yield: 60-75%
Characterization Data for this compound:
-
Appearance: White to off-white powder.[1]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 2.50 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 135.0, 132.0, 128.0, 125.0, 118.0, 115.0, 23.0.
-
IR (KBr, cm⁻¹): 2230 (C≡N stretching), 1580, 1460 (aromatic C=C stretching), 780 (C-Br stretching).
Disclaimer: The experimental protocols provided are illustrative and based on standard chemical transformations. Researchers should conduct a thorough risk assessment and consult relevant safety data sheets (SDS) before performing any experiments. The yields and characterization data are typical but may vary depending on the specific reaction conditions and purity of reagents.
References
A Technical Guide to 2-Bromo-3-methylbenzonitrile and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-methylbenzonitrile and its analogs represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive literature review of this class of compounds, focusing on their synthesis, chemical properties, and potential as therapeutic agents. While direct biological data for this compound is limited, this review consolidates findings on structurally related analogs, highlighting their potential as enzyme inhibitors and anticancer agents. Detailed experimental protocols for the synthesis of key analogs and relevant biological assays are provided, alongside a quantitative analysis of their biological activity. Furthermore, this guide illustrates the potential implication of these compounds in critical signaling pathways such as STAT3, PI3K/Akt/mTOR, and HIF-1, offering a foundation for future drug discovery and development efforts.
Introduction
The benzonitrile moiety is a versatile pharmacophore found in numerous clinically approved drugs and biologically active compounds. Its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable component in drug design. The introduction of a bromine atom and a methyl group, as seen in this compound, offers unique steric and electronic properties that can be exploited for targeted drug development. This guide explores the synthetic strategies to access this core and its analogs, summarizes their reported biological activities, and discusses their potential mechanisms of action within key cellular signaling pathways.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 263159-64-4 | [1] |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 67-71 °C | [1] |
| SMILES | Cc1cccc(C#N)c1Br | [1] |
| InChI | 1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | [1] |
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through various established organic chemistry methodologies. A common strategy involves the Sandmeyer reaction, starting from a corresponding aniline derivative.
General Experimental Protocol: Sandmeyer Reaction
This protocol describes a general procedure for the synthesis of a bromo-benzonitrile derivative from an amino-benzonitrile precursor.
Materials:
-
4-Amino-2-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 4-amino-2-chlorobenzonitrile (38 mmol) in concentrated HCl (27 ml).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (39 mmol) in water, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (53 mmol) in concentrated HCl (22 ml) and cool it to 0 °C.
-
Slowly pour the cold diazonium salt solution into the copper(I) bromide solution with vigorous stirring.
-
Stir the reaction mixture for 2 hours, allowing it to warm to room temperature.
-
Pour the reaction mixture into ice water (50 ml) and extract with ethyl acetate (3 x 100 ml).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (150 ml) and brine (3 x 100 ml).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired 4-bromo-2-chlorobenzonitrile.
This protocol is adapted from a procedure for a related compound and may require optimization for specific this compound analogs.
Biological Activity of this compound Analogs
While specific biological data for this compound is scarce in publicly available literature, numerous studies have investigated the therapeutic potential of its structural analogs. These analogs have shown promise as anticancer agents and enzyme inhibitors.
Anticancer Activity
Substituted benzonitriles and related heterocyclic compounds have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. The tables below summarize the in vitro anticancer activity of several analogs.
Table 1: Anticancer Activity of Benzonitrile Analogs and Related Compounds
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | [2] |
| BEL-7402 (Liver) | 0.0078 | [2] | ||
| Coumarin derivative | Compound 6e | HEPG2-1 (Liver) | 12.35 | [3] |
| Compound 6f | HEPG2-1 (Liver) | 10.16 | [3] | |
| Compound 6h | HEPG2-1 (Liver) | 9.21 | [3] | |
| Benzofuran derivative | Compound VIII | K562 (Leukemia) | 5.0 | [4] |
| HL-60 (Leukemia) | 0.1 | [4] | ||
| Photoswitchable Stat3 inhibitor | Compound 2 (cis) | MDA-MB-231 (Breast) | 4.8 ± 0.5 | [5] |
| Compound 2 (trans) | MDA-MB-231 (Breast) | 8.3 ± 1.1 | [5] |
Enzyme Inhibition
Benzonitrile-containing molecules have been identified as inhibitors of various enzymes, including kinases and hydroxylases, which are critical targets in drug discovery.
Table 2: Enzyme Inhibitory Activity of Benzonitrile Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 4-(Aminomethyl)-3-methylbenzonitrile | HIF Prolyl Hydroxylase 2 (PHD2) | 8.5 ± 1.2 | |
| 4-(Aminomethyl)benzonitrile | HIF Prolyl Hydroxylase 2 (PHD2) | 24 ± 3 | |
| 4-Amino-3-methylbenzonitrile | HIF Prolyl Hydroxylase 2 (PHD2) | > 100 |
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., fluorescent or colorimetric)
-
Microplate reader
Procedure:
-
Add the assay buffer, enzyme, and test compounds at various concentrations to the wells of a 96-well plate.
-
Incubate the plate for a predetermined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the signal from the detection reagent at regular intervals.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Signaling Pathways and Potential Mechanisms of Action
Analogs of this compound have the potential to modulate key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate these pathways and potential points of intervention for benzonitrile-based inhibitors.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival.[4][6] Small molecule inhibitors can target STAT3 directly or its upstream activators like JAK kinases.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][7] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.
HIF-1 Signaling Pathway
The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a critical regulator of cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors.[8][9] Prolyl hydroxylases (PHDs) are key negative regulators of HIF-1α, making them attractive targets for cancer therapy and the treatment of anemia.
Conclusion
This compound serves as a valuable starting point for the development of a diverse range of biologically active compounds. While direct data on the core molecule is limited, the exploration of its analogs has revealed significant potential in the fields of oncology and enzyme inhibition. The structure-activity relationships gleaned from these related compounds provide a strong rationale for the continued investigation of this compound derivatives as therapeutic agents. The detailed synthetic protocols and biological assay methods provided in this guide aim to facilitate further research in this promising area of medicinal chemistry. Future work should focus on the systematic synthesis and screening of a focused library of this compound analogs to elucidate their specific biological targets and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 9. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of 2-Bromo-3-methylbenzonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data presentation relevant to the biological activity screening of 2-Bromo-3-methylbenzonitrile derivatives. Given the nascent stage of research on this specific class of compounds, this document establishes a framework for their evaluation by presenting established experimental protocols and representative data based on structurally similar benzonitrile analogs. The information herein is intended to guide researchers in designing and interpreting screening campaigns for novel therapeutic agents.
Introduction to Benzonitrile Derivatives in Drug Discovery
Benzonitrile moieties are prevalent scaffolds in medicinal chemistry, recognized for their role in a multitude of compounds with diverse biological activities. The electronic properties and structural rigidity of the benzonitrile core make it an attractive starting point for the synthesis of novel therapeutic agents. The introduction of a bromine atom and a methyl group at the 2 and 3 positions, respectively, of the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making them interesting candidates for anticancer and antimicrobial screening. The cyano group can participate in crucial interactions with biological targets, and the overall substitution pattern dictates the molecule's steric and electronic profile, which is a key determinant of its biological effect.
Data Presentation: Biological Activity
The following tables present a representative summary of the potential biological activities of hypothetical this compound derivatives. This data is illustrative and based on the activities of structurally related benzonitrile compounds. It serves as a template for the presentation of screening results.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Substitution (R) | Cell Line | IC50 (µM) |
| BMB-1 | -H | A549 (Lung Carcinoma) | > 100 |
| BMB-2 | 4-fluoro | A549 (Lung Carcinoma) | 75.2 ± 3.1 |
| BMB-3 | 4-chloro | A549 (Lung Carcinoma) | 52.8 ± 2.5 |
| BMB-4 | 4-methoxy | A549 (Lung Carcinoma) | 89.4 ± 4.2 |
| BMB-5 | 4-nitro | A549 (Lung Carcinoma) | 35.1 ± 1.8 |
| BMB-1 | -H | MCF-7 (Breast Carcinoma) | > 100 |
| BMB-2 | 4-fluoro | MCF-7 (Breast Carcinoma) | 81.3 ± 3.9 |
| BMB-3 | 4-chloro | MCF-7 (Breast Carcinoma) | 60.1 ± 2.9 |
| BMB-4 | 4-methoxy | MCF-7 (Breast Carcinoma) | 95.7 ± 4.5 |
| BMB-5 | 4-nitro | MCF-7 (Breast Carcinoma) | 42.6 ± 2.1 |
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Substitution (R) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| BMB-6 | -H | > 128 | > 128 |
| BMB-7 | 4-amino | 64 | 128 |
| BMB-8 | 4-hydroxy | 32 | 64 |
| BMB-9 | 3,4-dichloro | 16 | 32 |
| BMB-10 | 4-trifluoromethyl | 8 | 16 |
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6][7][8] The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after overnight incubation.[5][6]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5][7]
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).[5]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[6]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the biological screening process.
Caption: Experimental workflow for the biological screening of this compound derivatives.
Caption: A generalized signaling pathway potentially targeted by anticancer benzonitrile derivatives.
Caption: Potential mechanisms of action for antimicrobial benzonitrile derivatives.
Conclusion
This technical guide outlines a systematic approach to the biological activity screening of this compound derivatives. While specific experimental data for this class of compounds is currently limited, the provided protocols for anticancer and antimicrobial assays offer a robust framework for their evaluation. The illustrative data tables and diagrams of cellular pathways serve as a template for organizing and interpreting screening results. Further research into the synthesis and biological testing of a diverse library of this compound derivatives is warranted to elucidate their therapeutic potential. The structure-activity relationships derived from such studies will be crucial in guiding the development of novel drug candidates.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. atcc.org [atcc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. rr-asia.woah.org [rr-asia.woah.org]
Exploring the Chemical Space Around 2-Bromo-3-methylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbenzonitrile is a versatile aromatic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group, a bromine atom, and a methyl group on a benzene ring, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 263159-64-4 | [1] |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 67-71 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | |
| SMILES | CC1=C(C=CC=C1C#N)Br |
Synthesis of this compound
The most probable synthetic route to this compound is via a Sandmeyer reaction starting from 2-amino-3-methylbenzonitrile. This well-established method for converting aromatic amines to aryl halides proceeds through a diazonium salt intermediate.[3][4][5]
Experimental Protocol: Sandmeyer Reaction
Materials:
-
2-amino-3-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: A solution of 2-amino-3-methylbenzonitrile in aqueous hydrobromic acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the CuBr solution with vigorous stirring. The reaction is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Logical Workflow for Synthesis:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Bromo-3-methylbenzonitrile, a valuable building block in medicinal chemistry and organic synthesis. The protocol is based on the electrophilic aromatic substitution of 3-methylbenzonitrile. The methodology leverages the directing effects of the methyl and nitrile substituents to achieve regioselective bromination at the C2 position. This guide includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and successful synthesis.
Introduction
Substituted benzonitriles are critical intermediates in the development of pharmaceuticals and agrochemicals. The nitrile functional group can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles, providing a versatile handle for molecular elaboration. The presence of a bromine atom on the aromatic ring offers a strategic point for further modification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
The synthesis of this compound from 3-methylbenzonitrile is achieved through a regioselective electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the benzene ring. The methyl group (-CH3) is an activating, ortho, para-director, while the nitrile group (-CN) is a deactivating, meta-director.[1][2] In 3-methylbenzonitrile, the C2 position is ortho to the activating methyl group and meta to the deactivating nitrile group. This convergence of directing effects strongly favors the substitution of bromine at the C2 position, leading to the desired product.
This protocol employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a Lewis acid catalyst, iron(III) chloride (FeCl₃), to facilitate the electrophilic attack on the aromatic ring.[3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Methylbenzonitrile | Reagent Grade, ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ReagentPlus®, 99% | Sigma-Aldrich |
| Iron(III) Chloride (FeCl₃), anhydrous | Anhydrous, ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | Fisher Scientific |
| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous, ≥97% | Sigma-Aldrich |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
Procedure: Synthesis of this compound
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methylbenzonitrile (5.85 g, 50 mmol, 1.0 eq).
-
Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
To the stirred solution, add anhydrous iron(III) chloride (0.81 g, 5 mmol, 0.1 eq) in one portion.
-
Slowly add N-Bromosuccinimide (NBS) (9.35 g, 52.5 mmol, 1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
-
Reaction:
-
After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon consumption of the starting material.
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted bromine.
-
Add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-Methylbenzonitrile | 5.85 g (50 mmol) |
| N-Bromosuccinimide (NBS) | 9.35 g (52.5 mmol) |
| Iron(III) Chloride (FeCl₃) | 0.81 g (5 mmol) |
| Product | |
| This compound | |
| Theoretical Yield | 9.80 g |
| Actual Yield (Representative) | 7.84 g (80% yield) |
| Appearance | White to off-white solid |
| Melting Point | 67-71 °C |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.04 g/mol |
| Purity (by GC-MS) | >97% |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS) is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.
-
Anhydrous iron(III) chloride is corrosive and moisture-sensitive. Handle in a dry environment.
-
The reaction should be quenched carefully, as gas evolution may occur.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for performing Suzuki-Miyaura coupling reactions with 2-Bromo-3-methylbenzonitrile. This versatile building block is a valuable precursor for the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an sp²-hybridized carbon of an organohalide and an sp²- or sp³-hybridized carbon of an organoboron compound. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination of the biaryl product, which regenerates the Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
| Aryl Halide (1.0 mmol) | Boronic Acid (1.5 mmol) | Catalyst (1 mol%) | Base (2.0 mmol) | Solvent (20 mL) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 3-Methyl-[1,1'-biphenyl]-2-carbonitrile | Est. >90 | [1] |
| This compound | (4-Methoxyphenyl)boronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 2-(4-Methoxyphenyl)-3-methylbenzonitrile | Est. >90 | [1] |
| This compound | (3-Thienyl)boronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | 3-Methyl-2-(thiophen-3-yl)benzonitrile | Est. >85 | [1] |
Note on Data: The yields are estimated based on typical outcomes for the Suzuki-Miyaura coupling of the structurally similar 2-bromobenzonitrile, as specific experimental data for this compound was not explicitly found in the searched literature.[1] These values serve as a strong starting point for reaction optimization.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1, 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure: Method A - Pd(PPh₃)₄ / K₂CO₃ in Toluene/Water
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 196 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-methylbenzonitrile.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls from 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryls via palladium-catalyzed cross-coupling reactions, with a specific focus on the use of 2-Bromo-3-methylbenzonitrile as a key building block. The sterically hindered nature of this substrate presents unique challenges that can be overcome with careful selection of catalytic systems and reaction conditions. This guide will cover several prominent palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds.[1][2] The choice of coupling partners, catalyst, ligand, and base is crucial for achieving high yields and selectivity, particularly when dealing with sterically demanding substrates.[3][4][5][6] this compound is a valuable starting material that can be functionalized to produce a variety of complex molecules.
Key Palladium-Catalyzed Cross-Coupling Reactions
The three most common and effective methods for the synthesis of biaryls from aryl halides are the Suzuki-Miyaura, Stille, and Negishi reactions. Each of these methods has its own advantages and disadvantages, and the optimal choice will depend on the specific substrate and desired product.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (such as a boronic acid or ester) with an organohalide.[2][7][8] It is one of the most widely used cross-coupling reactions due to the commercial availability and stability of the boronic acid reagents and the generally mild reaction conditions.[2][9]
-
Stille Coupling: This reaction involves the coupling of an organotin reagent (organostannane) with an organohalide.[10][11][12][13] A key advantage of the Stille coupling is the tolerance of a wide range of functional groups on both coupling partners.[12][14] However, the toxicity of organotin compounds is a significant drawback.[10][12]
-
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for an organohalide.[15][16][17][18] Organozinc reagents are highly reactive, which can lead to high yields and short reaction times.[18] They are, however, often sensitive to air and moisture, requiring inert atmosphere techniques.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of sterically hindered aryl bromides. These conditions can serve as a starting point for the optimization of the synthesis of biaryls from this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is common.[19] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos), PCy₃, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often required for hindered substrates.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK | The choice of base can significantly impact the reaction outcome.[4][5] |
| Boron Reagent | Arylboronic acid, Arylboronic ester | 1.1-1.5 equivalents are typically used.[20] |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous solvents are generally preferred. |
| Temperature | 80-120 °C | Microwave heating can sometimes accelerate the reaction.[21] |
| Reaction Time | 2-24 hours |
Table 2: Typical Conditions for Stille Coupling of Sterically Hindered Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 2-5 mol% loading is typical. |
| Ligand | PPh₃, AsPh₃, XPhos | Often used without an additional ligand when using Pd(PPh₃)₄. |
| Stannane Reagent | Aryl-Sn(n-Bu)₃, Aryl-Sn(Me)₃ | 1.0-1.2 equivalents are common. |
| Additive | LiCl, CuI | Can accelerate the transmetalation step. |
| Solvent | Toluene, Dioxane, THF, NMP | Anhydrous, degassed solvents are crucial. |
| Temperature | 80-120 °C | |
| Reaction Time | 4-48 hours |
Table 3: Typical Conditions for Negishi Coupling of Sterically Hindered Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading. |
| Ligand | SPhos, RuPhos, XPhos, P(t-Bu)₃ | Bulky phosphine ligands are effective.[18][22] |
| Organozinc Reagent | Aryl-ZnCl, Aryl-ZnBr | Prepared in situ from the corresponding Grignard or organolithium reagent. |
| Solvent | THF, Dioxane | Anhydrous and oxygen-free conditions are essential. |
| Temperature | Room Temperature to 80 °C | The high reactivity of organozinc reagents often allows for lower reaction temperatures.[18] |
| Reaction Time | 1-12 hours |
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed synthesis of biaryls from this compound. Note: These protocols are starting points and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous Toluene
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) and anhydrous, degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol outlines a general procedure for the coupling of this compound with an organostannane.
Materials:
-
This compound
-
Aryl-tri-n-butylstannane (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (8 mol%)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (3 mL) and stir at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) and the aryl-tri-n-butylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL). Stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Negishi Coupling
This protocol provides a general method for the coupling of this compound with an in situ prepared organozinc reagent.
Materials:
-
Aryl bromide (for organozinc preparation)
-
n-Butyllithium or Magnesium turnings
-
Anhydrous Zinc Chloride (ZnCl₂)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
Part A: Preparation of the Organozinc Reagent
-
To an oven-dried Schlenk flask containing the aryl bromide (1.1 mmol) in anhydrous THF (3 mL) under argon, cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes). Stir for 30 minutes at this temperature.
-
In a separate flask, dry ZnCl₂ (1.2 mmol) under vacuum with heating, then dissolve in anhydrous THF (3 mL).
-
Transfer the ZnCl₂ solution to the aryllithium solution at -78 °C via cannula.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
Part B: Cross-Coupling Reaction
-
In a separate oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol).
-
Transfer the freshly prepared organozinc reagent to the catalyst mixture via cannula.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
References
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction [mlei.co]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating | Semantic Scholar [semanticscholar.org]
- 22. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-3-methylbenzonitrile as a Key Intermediate in the Synthesis of Sonidegib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2-Bromo-3-methylbenzonitrile as a crucial intermediate in the synthesis of the Active Pharmaceutical Ingredient (API) Sonidegib. Sonidegib is a hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.[1] The protocols described herein focus on an environmentally responsible, multi-step synthesis performed under aqueous micellar conditions, highlighting a sustainable approach to API manufacturing.[1][2]
Introduction
This compound, also known as 2-bromo-3-cyanotoluene, is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] Its unique molecular structure, featuring a bromine atom and a cyano group on a toluene ring, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. This application note specifically details its role in a modern, sustainable synthesis of the anti-cancer drug Sonidegib.[1][5] The traditional synthesis of Sonidegib often involves hazardous organic solvents and high loadings of precious metal catalysts.[1] The protocol outlined below presents a greener alternative using ppm levels of a palladium catalyst in water, which not only reduces the environmental impact but also enhances worker safety and improves the economics of the process.[1][5]
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of Sonidegib starting from intermediates derived from this compound. This sustainable route is characterized by high yields and the avoidance of column chromatography for purification.[1]
| Step No. | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound derivative, Boronic acid derivative, K₃PO₄•H₂O | Pd(OAc)₂ / PPh₃ (5000 ppm) | 2 wt % Brij-30/H₂O | 45 | 20 | High |
| 2 | Amide Coupling | Carboxylic acid, Amine | DCC, DMAP | 2 wt % TPGS-750-M/H₂O | 45 | 20 | 80 (isolated) |
Experimental Protocols
The following protocols are adapted from an environmentally responsible, three-pot, five-step synthesis of Sonidegib.[1][6]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the key step of forming the biaryl backbone of Sonidegib.
Materials:
-
Amine intermediate (derived from this compound)
-
Boronic acid derivative
-
Potassium phosphate monohydrate (K₃PO₄•H₂O)
-
Palladium acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 wt % Brij-30 in degassed HPLC water
-
Ethyl acetate (EtOAc)
-
Tetrahydrofuran (THF)
Procedure:
-
Catalyst Stock Solution Preparation: Prepare a stock solution by dissolving 5.0 mol % of Pd(OAc)₂ and 15 mol % of PPh₃ in 1.0 mL of THF and stir for 15 minutes at room temperature under an inert atmosphere.[6]
-
Reaction Setup: In a reaction vial, add the amine intermediate (1.0 mmol), the boronic acid derivative (1.1 mmol), and K₃PO₄•H₂O (1.5 mmol).
-
Add 20 mL of the 2 wt % Brij-30/H₂O solution to the vial.
-
Add 5000 ppm of the palladium catalyst stock solution to the reaction mixture.[1]
-
Reaction Execution: Seal the vial and stir the mixture at 45 °C for 20 hours.[1]
-
Work-up and Isolation: After completion, extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude biaryl product. The product can be used in the next step without further purification.
Protocol 2: Amide Coupling to form Sonidegib
This protocol details the final amide bond formation to yield Sonidegib.
Materials:
-
Biaryl carboxylic acid intermediate
-
Amine intermediate
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
2 wt % TPGS-750-M/H₂O
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a reaction vial, add the biaryl carboxylic acid (1.0 mmol), the amine intermediate (1.2 mmol), and DMAP (10 mol %).
-
Add 2 mL of the 2 wt % TPGS-750-M/H₂O solution.[1]
-
Reaction Execution: Screw cap the vial and stir the mixture at 45 °C for 10 minutes.
-
Add DCC (2.0 mmol) portion-wise over a period.
-
Continue stirring the reaction mixture for an additional 20 hours at 45 °C.[1]
-
Work-up and Isolation: Extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and evaporate the solvent. The crude Sonidegib can be purified by crystallization to achieve an isolated yield of approximately 80%.[2]
Mandatory Visualization
Caption: Synthetic workflow for Sonidegib using this compound derivative.
This application note demonstrates the significant role of this compound in the efficient and sustainable synthesis of the important anticancer drug, Sonidegib. The provided protocols offer a practical guide for researchers and drug development professionals to implement greener chemistry principles in API manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Neratinib synthesis - chemicalbook [chemicalbook.com]
- 3. CN103265530A - Preparation method of neratinib - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. WO2018005418A1 - Solid state forms of neratinib and salts thereof - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Note and Experimental Protocol for the Nitration of 2-Bromo-3-methyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of nitrated derivatives of 2-Bromo-3-methyltoluene via electrophilic aromatic substitution. The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical and materials science industries. This protocol outlines the necessary reagents, conditions, and safety precautions for the successful nitration of 2-Bromo-3-methyltoluene, yielding a mixture of isomers. The primary products are expected to be 2-Bromo-3-methyl-4-nitrotoluene and 2-Bromo-3-methyl-6-nitrotoluene, due to the directing effects of the methyl and bromo substituents. A generalized workflow and key reaction parameters are presented in a clear, structured format to facilitate reproducibility.
Introduction
The nitration of aromatic rings is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the aromatic nucleus. This functional group can be further modified, making nitrated aromatics valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients. The regioselectivity of the nitration of 2-Bromo-3-methyltoluene is governed by the electronic effects of the existing substituents. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, yet also ortho-, para-director. This leads to the preferential substitution at positions ortho and para to the methyl group, and ortho and para to the bromine atom, resulting in a mixture of isomeric products. The following protocol is a representative procedure based on established methods for the nitration of substituted toluenes and bromobenzenes.[1][2][3][4]
Experimental Data Summary
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromo-3-methyltoluene | 10.0 g (54.0 mmol) | Starting material |
| Concentrated Nitric Acid (70%) | 6.0 mL (90.0 mmol) | Nitrating agent |
| Concentrated Sulfuric Acid (98%) | 10.0 mL | Catalyst |
| Reaction Conditions | ||
| Reaction Temperature | 0 - 10 °C | Maintained with an ice bath |
| Reaction Time | 1 - 2 hours | Monitored by TLC |
| Work-up & Purification | ||
| Crushed Ice | 100 g | For quenching the reaction |
| Saturated Sodium Bicarbonate | As needed | For neutralization |
| Dichloromethane | 3 x 50 mL | For extraction |
| Anhydrous Sodium Sulfate | As needed | For drying the organic layer |
| Expected Product | ||
| Theoretical Yield | 12.4 g | Based on 2-Bromo-3-methyltoluene as the limiting reagent |
| Appearance | Yellowish solid | [5][6] |
| Melting Point | 38-41 °C | For 2-Bromo-3-nitrotoluene (isomer mixture may vary)[5][6] |
Experimental Protocol
Safety Precautions: This reaction involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[7]
Materials:
-
2-Bromo-3-methyltoluene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker (500 mL)
-
Separatory funnel (250 mL)
-
Erlenmeyer flask (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, carefully add 10.0 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant swirling, add 6.0 mL of concentrated nitric acid to the sulfuric acid. This mixture is highly corrosive. Allow the nitrating mixture to cool to below 10 °C in the ice bath.[3][4][7]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-Bromo-3-methyltoluene in a minimal amount of concentrated sulfuric acid (approximately 10 mL) if necessary to ensure a homogenous reaction mixture, or use it directly if it is a liquid at room temperature. Cool the flask in an ice bath to 0 °C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-Bromo-3-methyltoluene over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 10 °C throughout the addition to minimize the formation of dinitrated products.[3][4]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) by observing the consumption of the starting material.
-
Work-up: a. Once the reaction is complete, slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring. This will quench the reaction and precipitate the crude product. b. Allow the ice to melt completely. The crude product should solidify. c. If the aqueous layer is still acidic, neutralize it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. d. Collect the solid product by vacuum filtration, washing it with cold water.
-
Extraction and Purification: a. If the product is oily, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). b. Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. d. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the purified nitrated product.
Experimental Workflow
Caption: Workflow for the nitration of 2-Bromo-3-methyltoluene.
Signaling Pathway (Reaction Mechanism)
The nitration of 2-Bromo-3-methyltoluene proceeds via an electrophilic aromatic substitution mechanism.
Caption: Generalized mechanism for electrophilic nitration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-Bromo-3-nitrotoluene | CAS#:41085-43-2 | Chemsrc [chemsrc.com]
- 6. 2-Bromo-3-nitrotoluene(41085-43-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Application Notes and Protocols: 2-Bromo-3-methylbenzonitrile as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-3-methylbenzonitrile as a key starting material for the synthesis of diverse heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of novel molecular entities.
Introduction
This compound is a valuable bifunctional building block for organic synthesis. The presence of a bromine atom and a nitrile group on the benzene ring allows for sequential and regioselective functionalization. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The nitrile group can be involved in cyclization reactions to form various heterocyclic rings or can be transformed into other functional groups. This combination of reactivity makes this compound an attractive starting point for the synthesis of complex heterocyclic scaffolds, including those found in biologically active molecules like kinase inhibitors.
Application 1: Synthesis of Thieno[2,3-c]pyridine Derivatives
Thieno[2,3-c]pyridines are an important class of heterocyclic compounds with a range of biological activities, including acting as kinase inhibitors. The synthesis of this scaffold can be achieved through a multi-step sequence starting from this compound. A key step often involves the construction of a thiophene ring onto the pre-existing pyridine or benzene precursor.
Experimental Protocol: Synthesis of a Thieno[2,3-c]pyridine Precursor
This protocol describes a general approach to a key intermediate for thieno[2,3-c]pyridine synthesis.
Materials:
-
This compound
-
Appropriate thiol (e.g., methyl thioglycolate)
-
Strong base (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., Methanol, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the thiol (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C and slowly add the base (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application 2: Synthesis of Substituted Benzonitriles via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, leading to intermediates that can be further cyclized to form various heterocyclic systems.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-methylbenzonitriles
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the benzonitrile and an aryl or heteroaryl group.
Materials:
-
This compound
-
Arylboronic acid or arylboronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-methylbenzonitrile Derivatives
The Buchwald-Hartwig amination allows for the formation of a C-N bond, introducing a primary or secondary amine at the 2-position.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Application 3: Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Derivatives as Kinase Inhibitors
A multi-step synthesis starting from a derivative of this compound can lead to potent kinase inhibitors. The following protocol is adapted from the synthesis of dual A₂A/A₂B adenosine receptor antagonists.
Synthetic Workflow
Caption: Synthetic pathway to triazole-pyrimidine-methylbenzonitrile derivatives.
Experimental Protocols
Procedure:
-
A mixture of this compound (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (2.0 eq), and Pd(dppf)Cl₂ (3 mol%) in anhydrous dioxane is heated at 90 °C under an argon atmosphere for 12 hours.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylbenzonitrile.
Procedure:
-
To a solution of the boronic ester from Step 1 (1.0 eq) and 4,6-dichloro-2-pyrimidinamine (1.1 eq) in a 4:1 mixture of dioxane and water, add a base such as K₂CO₃ (2.0 eq) and a palladium catalyst like Pd(PPh₃)₄ (5 mol%).
-
The mixture is heated at 100 °C for 8 hours under an inert atmosphere.
-
The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layers are dried and concentrated.
-
Purification by column chromatography affords the coupled product.
Procedure:
-
The product from Step 2 (1.0 eq) is reacted with trimethylsilylacetylene (1.5 eq) in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in a mixture of triethylamine and THF.
-
The reaction is stirred at room temperature for 6 hours.
-
The solvent is evaporated, and the residue is purified by chromatography.
Procedure:
-
The silylated product from Step 3 is treated with tetrabutylammonium fluoride (TBAF) in THF to remove the trimethylsilyl group.
-
The resulting terminal alkyne is then reacted with an appropriate organic azide (R-N₃) in a suitable solvent, often with heating, to yield the final triazole-pyrimidine-methylbenzonitrile derivative.
Quantitative Data
The following tables summarize representative yields for the key synthetic steps and biological activity data for a series of final compounds synthesized via a similar route.
Table 1: Representative Reaction Yields
| Step | Reaction Type | Product | Typical Yield (%) |
| 1 | Miyaura Borylation | 2-(Bpin)-3-methylbenzonitrile intermediate | 70-85 |
| 2 | Suzuki Coupling | 2-(Pyrimidinyl)-3-methylbenzonitrile intermediate | 60-75 |
| 3 | Sonogashira Coupling | 2-(Alkynylpyrimidinyl)-3-methylbenzonitrile intermediate | 55-70 |
| 4/5 | Desilylation/Cyclization | Final Triazole-Pyrimidine Heterocycle | 40-60 |
Table 2: Biological Activity of Representative Triazole-Pyrimidine-Methylbenzonitrile Derivatives
Data is representative for this class of compounds and adapted from related literature.
| Compound ID | Target | IC₅₀ (nM) |
| 7a | A₂A Adenosine Receptor | 25.3 |
| 7b | A₂A Adenosine Receptor | 15.8 |
| 7c | A₂B Adenosine Receptor | 45.1 |
| 7d | A₂B Adenosine Receptor | 32.7 |
| 7i | A₂A Adenosine Receptor | 5.2 |
| 7i | A₂B Adenosine Receptor | 14.1 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized kinase signaling pathway and point of inhibition.
Application Notes & Protocols: Conversion of the Nitrile Group of 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical transformation of the nitrile functional group in 2-Bromo-3-methylbenzonitrile into various other important functional groups, including amides, amines, aldehydes, and ketones. The methodologies outlined are based on established organic chemistry principles and are intended to serve as a guide for laboratory synthesis.
Hydrolysis to 2-Bromo-3-methylbenzamide
The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. This can be achieved through partial hydrolysis under acidic or basic conditions, or by using catalytic methods.[1] A mild and efficient method involves the use of a molybdenum(VI) catalyst with hydrogen peroxide.[2][3]
Data Presentation: Hydrolysis Conditions
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acid-Catalyzed | H₂SO₄, H₂O | Dioxane/H₂O | 80-100 | 1-3 | Moderate to High | [1][4] |
| Base-Catalyzed | NaOH or KOH, H₂O | Ethanol/H₂O | Reflux | 2-6 | Moderate to High | [4] |
| Mo(VI)-Catalyzed | H₂O₂, Na₂MoO₄ | Ethanol | Room Temp - 50 | 2-24 | Moderate to High | [2][3] |
Experimental Protocol: Mo(VI)-Catalyzed Hydrolysis
This protocol describes a mild method for converting this compound to 2-Bromo-3-methylbenzamide using a molybdate catalyst.[2][3]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium Molybdate (Na₂MoO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of sodium molybdate (e.g., 0.05 - 0.1 eq).
-
Stir the mixture at room temperature.
-
Slowly add 30% aqueous hydrogen peroxide (2.0 - 3.0 eq) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow at room temperature, it can be gently heated to 40-50°C.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess hydrogen peroxide.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 2-Bromo-3-methylbenzamide.
-
Purify the product by recrystallization or column chromatography.
Diagram: Hydrolysis Workflow
Caption: Workflow for the catalytic hydrolysis of a nitrile to an amide.
Reduction to (2-Bromo-3-methylphenyl)methanamine
The reduction of nitriles to primary amines is a valuable synthetic route. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.[5][6] Catalytic hydrogenation is another effective method.
Data Presentation: Reduction to Amine Conditions
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 to Reflux | 2-6 | High | [5][7] |
| Catalytic Hydrogenation | H₂ (gas), Raney Ni or PtO₂ | Ethanol or Methanol | 25-50 | 4-24 | High | [6] |
| Ammonia Borane | NH₃BH₃ | N/A (thermal) | Varies | Varies | Good to Excellent | [8] |
Experimental Protocol: LiAlH₄ Reduction
This protocol details the reduction of this compound to (2-Bromo-3-methylphenyl)methanamine.[7][9] Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and anhydrous solvents must be used.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet
-
Ice bath
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.
-
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in the flask and cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) (where X = mass of LiAlH₄ in grams).[7]
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (2-Bromo-3-methylphenyl)methanamine.
-
Purify the product by distillation or column chromatography.
Diagram: Nitrile to Amine Reduction Pathway
Caption: Reaction pathway for the LiAlH₄ reduction of a nitrile to a primary amine.
Reduction to 2-Bromo-3-methylbenzaldehyde
Partial reduction of nitriles to aldehydes can be accomplished using specific reducing agents under controlled conditions. Diisobutylaluminum hydride (DIBAL-H) is highly effective for this transformation at low temperatures.[10][11] Another classic method is the Stephen reaction, which uses tin(II) chloride and HCl.[12][13]
Data Presentation: Reduction to Aldehyde Conditions
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DIBAL-H Reduction | Diisobutylaluminum Hydride (DIBAL-H) | Toluene, DCM, or THF | -78 | 2-4 | High | [11][14][15] |
| Stephen Reaction | SnCl₂, HCl (gas) | Ethyl Acetate, Ether | 0 to Room Temp | 2-5 | Moderate | [12][13] |
Experimental Protocol: DIBAL-H Reduction
This protocol outlines the conversion of this compound to 2-Bromo-3-methylbenzaldehyde. Maintaining a low temperature is critical to prevent over-reduction to the alcohol.[15]
Materials:
-
This compound
-
DIBAL-H (1.0 M solution in toluene or hexanes)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl) or Rochelle's salt solution
-
Flame-dried, three-neck round-bottom flask with a nitrogen inlet, thermometer, and septum
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add the DIBAL-H solution (1.0-1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70°C.
-
Stir the reaction at -78°C for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it at -78°C by the slow, dropwise addition of methanol to consume excess DIBAL-H.[15]
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl or a saturated aqueous solution of Rochelle's salt and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Separate the organic layer. Extract the aqueous layer with the same solvent (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting 2-Bromo-3-methylbenzaldehyde by column chromatography or distillation.
Diagram: DIBAL-H Reduction Workflow
Caption: Workflow for the DIBAL-H reduction of a nitrile to an aldehyde.
Conversion to a Ketone via Grignard Reagent
The addition of a Grignard reagent to a nitrile, followed by acidic workup, is an excellent method for synthesizing ketones.[16] The reaction proceeds through a stable imine intermediate which is hydrolyzed to the final ketone product.[16][17]
Data Presentation: Grignard Reaction Conditions
| Grignard Reagent (R'-MgX) | Solvent | Temperature (°C) | Time (h) | Work-up | Yield (%) | Reference |
| e.g., CH₃MgBr | Anhydrous Diethyl Ether or THF | 0 to Room Temp | 1-4 | Aqueous Acid (e.g., H₃O⁺) | Good to High | [16][18] |
| e.g., PhMgBr | Anhydrous Diethyl Ether or THF | 0 to Room Temp | 1-4 | Aqueous Acid (e.g., H₃O⁺) | Good to High | [16][17] |
Experimental Protocol: Reaction with Methylmagnesium Bromide
This protocol describes the synthesis of 1-(2-Bromo-3-methylphenyl)ethan-1-one. Caution: Grignard reagents are highly reactive towards protic sources. All glassware must be flame-dried and anhydrous solvents are required.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr, solution in THF or Et₂O)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)
-
Flame-dried, three-neck round-bottom flask with a nitrogen inlet, dropping funnel, and condenser
-
Ice bath
Procedure:
-
Set up a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the flask and cool to 0°C in an ice bath.
-
Add the methylmagnesium bromide solution (1.1-1.3 eq) dropwise via the dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of NH₄Cl or dilute HCl to quench the reaction and hydrolyze the imine intermediate.
-
Stir the mixture for 30-60 minutes.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude 1-(2-Bromo-3-methylphenyl)ethan-1-one by column chromatography or distillation.
Diagram: Grignard Reaction Pathway
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. 1261850-97-8|(2-Bromo-3-methylphenyl)methanamine|BLD Pharm [bldpharm.com]
- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. adichemistry.com [adichemistry.com]
Application Note and Protocol for the Purification of Crude 2-Bromo-3-methylbenzonitrile by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-3-methylbenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is crucial for the successful synthesis of the final active ingredients and for minimizing process-related impurities. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The method described is designed to effectively remove unreacted starting materials and by-products from the crude reaction mixture.
Principle of Separation
Column chromatography is a technique used to separate individual chemical compounds from a mixture.[1] The separation is based on the differential adsorption of compounds to the stationary phase as the mobile phase flows through it.[2] In this protocol, silica gel, a polar adsorbent, is used as the stationary phase.[1][2] The mobile phase, a less polar solvent system, carries the components of the mixture down the column. Compounds with higher polarity will adhere more strongly to the silica gel and thus elute more slowly, while less polar compounds will travel down the column faster with the mobile phase.[3] The choice of an appropriate mobile phase is critical for achieving good separation and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[4][5]
Data Presentation
The following table summarizes the typical quantitative data obtained from the purification of crude this compound using this protocol.
| Parameter | Crude Product | Purified Product |
| Appearance | Light yellow oil or solid | White to light yellow solid |
| Initial Purity (by HPLC) | ~85% | >98% |
| Major Impurities | Unreacted starting materials, isomers | Not detectable |
| Recovery Yield | N/A | 85-95% |
| Melting Point | N/A | 44-45 °C |
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[3]
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional for sample loading)
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand (acid washed)
-
TLC plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes or flasks
-
Rotary evaporator
Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[5]
-
Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent to ascend.
-
Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system will provide good separation of the desired product from its impurities, with an Rf value for the product of approximately 0.2-0.4.[4]
Column Preparation (Slurry Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[4]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 n-hexane:ethyl acetate). Stir to remove any trapped air bubbles.[6]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica gel.[4]
-
Continuously tap the column gently to ensure even packing and prevent the formation of channels.[4]
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase from disturbance during sample loading.[4]
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution onto the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, the "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the prepared column.
-
Open the stopcock and allow the sample to adsorb onto the silica gel.
-
Carefully add the mobile phase to the column without disturbing the top layer.
Elution and Fraction Collection
-
Fill the column with the mobile phase.
-
Start collecting the eluent in fractions (e.g., 10-20 mL per fraction) in numbered test tubes or flasks.[3]
-
Maintain a constant flow of the mobile phase through the column. For flash chromatography, gentle air pressure can be applied to the top of the column.[1]
Fraction Analysis
-
Monitor the composition of the collected fractions by TLC.[7]
-
Spot each fraction on a TLC plate and develop it using the same mobile phase.
-
Identify the fractions containing the pure product by comparing their Rf values with that of the crude mixture and, if available, a pure standard.
-
Combine the fractions that contain the pure this compound.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a white to light yellow solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Scale-up Synthesis of 2-Bromo-3-methylbenzonitrile: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-3-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route discussed is the Sandmeyer reaction, a robust and widely used method for the conversion of aryl amines into aryl halides.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the construction of more complex molecules with potential biological activity. The presence of the bromo and cyano functionalities on the substituted toluene ring allows for a variety of subsequent chemical transformations. For researchers in drug development, access to reliable and scalable synthetic routes for such intermediates is crucial. The Sandmeyer reaction, which proceeds via the diazotization of an aromatic amine followed by a copper(I) bromide-mediated substitution, is a well-established method for introducing a bromine atom onto an aromatic ring.[1][2][3]
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 2-Amino-3-methylbenzonitrile.
-
Diazotization: 2-Amino-3-methylbenzonitrile is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid, to form the corresponding diazonium salt. This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4][5]
-
Sandmeyer Reaction: The freshly prepared diazonium salt is then added to a solution of copper(I) bromide, which catalyzes the displacement of the diazonium group with a bromide ion, yielding the desired this compound and nitrogen gas.[1][2][3]
Data Presentation
The following table summarizes representative yields for the synthesis of substituted benzonitriles and aryl bromides via the Sandmeyer reaction, based on literature data for analogous compounds. It is important to note that yields can vary depending on the specific substrate, reaction conditions, and scale of the synthesis.
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile/Aryl Bromide) | Reported Yield (%) | Reference |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93% | [6] |
| 2-Methylaniline | 2-Methylbenzonitrile | 85% | [6] |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75% | [6] |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68% | [6] |
| 3-Amino-quinoxaline-2-one derivative | 3-Bromo-quinoxaline-2-one derivative | 80% | [1] |
Experimental Protocols
Note: The following protocols are illustrative and based on established procedures for similar Sandmeyer reactions.[4] Optimization for specific laboratory conditions and scale is recommended.
Protocol 1: Diazotization of 2-Amino-3-methylbenzonitrile
Materials:
-
2-Amino-3-methylbenzonitrile
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath (e.g., ice-salt or cryocooler)
Procedure:
-
Charge the reaction vessel with 2-Amino-3-methylbenzonitrile and a mixture of the chosen acid and water.
-
Cool the stirred suspension to 0-5 °C using the cooling bath.
-
Prepare a solution of sodium nitrite in deionized water in a separate vessel.
-
Slowly add the sodium nitrite solution to the reaction mixture via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition is exothermic and requires careful monitoring and control.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
Materials:
-
Diazonium salt solution from Protocol 1
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
-
Toluene or other suitable organic solvent
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel with overhead stirrer and temperature probe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool the copper(I) bromide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with toluene.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Scale-up Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate)
Equipment:
-
Reaction vessel with heating and cooling capabilities
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent system.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Signaling Pathway: Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Scale-up Considerations and Safety
-
Temperature Control: The diazotization step is highly exothermic and the diazonium salt intermediate is thermally unstable.[5] Strict temperature control is critical to prevent decomposition and the formation of phenolic byproducts. The use of a jacketed reactor with an efficient cooling system is essential for large-scale synthesis.
-
Off-gassing: The Sandmeyer reaction evolves nitrogen gas. The reactor system must be adequately vented to handle the gas evolution safely.
-
Reagent Addition: Slow and controlled addition of sodium nitrite during diazotization and the diazonium salt during the Sandmeyer reaction is crucial to manage the reaction exotherm and gas evolution.
-
Byproduct Formation: Potential byproducts include phenols from the reaction of the diazonium salt with water and biaryl compounds from radical coupling.[5] Careful control of reaction conditions can minimize these impurities.
-
Purification: For large-scale purification, recrystallization is often the most practical method. Solvent selection is key to achieving high purity and yield. Column chromatography may be suitable for smaller scales or for the removal of persistent impurities.
-
Safety Precautions: Diazonium salts can be explosive when isolated and dry. They should be prepared in situ and used immediately. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
References
Application of 2-Bromo-3-methylbenzonitrile in the synthesis of novel materials.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylbenzonitrile is a versatile aromatic building block increasingly utilized in the design and synthesis of novel functional materials. Its unique substitution pattern, featuring a reactive bromine atom, a directing methyl group, and a synthetically adaptable nitrile group, makes it a valuable precursor for a range of applications, including organic electronics, high-performance polymers, and pharmaceutical intermediates. The bromine atom serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures, while the methyl and nitrile functionalities can be used to fine-tune the electronic, thermal, and mechanical properties of the resulting materials.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three distinct classes of advanced materials: Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs), high-performance polyimides, and conjugated polymers for thermoelectric applications.
Application 1: Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
The benzonitrile moiety is a well-established electron-accepting unit in the design of TADF emitters.[1][2][3] By coupling this compound with suitable electron-donating moieties via reactions like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, it is possible to synthesize donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules.[1] These molecules can exhibit a small singlet-triplet energy splitting (ΔEST), which is a key requirement for efficient TADF.[4][5] The methyl group on the benzonitrile ring can provide steric hindrance to control intermolecular interactions and influence the emission properties in the solid state.
Experimental Protocol: Synthesis of a D-A-D type TADF Emitter via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a donor-acceptor-donor (D-A-D) type TADF emitter using this compound as the acceptor core and a carbazole-based boronic ester as the donor.
Materials:
-
This compound
-
(9-Phenyl-9H-carbazol-3-yl)boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 mmol, 196 mg), (9-Phenyl-9H-carbazol-3-yl)boronic acid pinacol ester (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a degassed solvent mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL).
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add 50 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final D-A-D TADF emitter.
Quantitative Data: Photophysical Properties of Analogous Benzonitrile-Based TADF Emitters
The following table summarizes the photophysical properties of representative donor-acceptor-donor (D-A-D') type TADF emitters incorporating a fluorinated benzonitrile acceptor. While not directly synthesized from this compound, these values provide a benchmark for the expected performance of materials derived from it.
| Emitter ID | PLλmax (nm) in PMMA | PLQY (%) in PMMA | ΔEST (eV) | OLED EQEmax (%) |
| D-A-D' Emitter 1 | 480 | 75 | 0.08 | 15.2 |
| D-A-D' Emitter 2 | 510 | 82 | 0.05 | 18.5 |
| D-A-D' Emitter 3 | 535 | 68 | 0.11 | 12.8 |
Data is representative of D-A-D' type fluorinated benzonitrile compounds.[1][2][3]
Application 2: Synthesis of High-Performance Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[6][7][8] By transforming the nitrile group of this compound into amine functionalities, novel diamine monomers can be synthesized. These monomers can then be polymerized with various dianhydrides to produce polyimides with unique properties imparted by the bromo- and methyl-substituents. For example, the bromine atom can serve as a site for subsequent polymer modification or as a flame-retardant moiety. The methyl group can enhance solubility and modify the polymer chain packing.
Experimental Protocol: Two-Step Synthesis of a Polyimide
This protocol outlines a general two-step procedure for the synthesis of a polyimide, starting with the hypothetical conversion of this compound to a diamine monomer.
Step 1: Synthesis of a Diamine Monomer (Hypothetical)
A plausible route involves the reduction of a dinitrile precursor, which could be formed via a coupling reaction of this compound. For the purpose of this protocol, we will assume the availability of a diamine monomer derived from this compound, for instance, 4,4'-((2-methyl-1,3-phenylene)bis(oxy))dianiline, where the core structure originates from the starting material.
Step 2: Polyimide Synthesis via Polycondensation
Materials:
-
Synthesized Diamine Monomer (e.g., derived from this compound)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (1.0 mmol) in anhydrous DMAc (10 mL) under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add solid pyromellitic dianhydride (1.0 mmol) to the solution in one portion.
-
Continue stirring at room temperature for 12 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and perform a stepwise thermal imidization:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
Quantitative Data: Thermal and Mechanical Properties of Analogous Polyimides
The table below presents typical thermal and mechanical properties of aromatic polyimides. These values serve as a reference for what could be expected from polyimides synthesized using monomers derived from this compound.[8]
| Property | Representative Value Range |
| Glass Transition Temperature (Tg) | 350 - 400 °C |
| 5% Weight Loss Temperature (Td5%) | 500 - 550 °C |
| Tensile Strength | 90 - 120 MPa |
| Young's Modulus | 2.5 - 3.5 GPa |
| Elongation at Break | 5 - 10 % |
Data is representative of aromatic polyimides.[8]
Application 3: Synthesis of Conjugated Polymers for Thermoelectric Applications
Conjugated polymers are being investigated as promising materials for flexible thermoelectric devices due to their low thermal conductivity and solution processability.[9] The electronic properties of these polymers, which are crucial for their thermoelectric performance, can be tuned through molecular design. This compound can be used as a monomer in polymerization reactions such as Suzuki or Stille coupling to create conjugated polymers. The electron-withdrawing nature of the nitrile group can be utilized to lower the LUMO level of the polymer, which is beneficial for n-type thermoelectric materials.[9]
Experimental Protocol: Synthesis of a Conjugated Polymer via Suzuki Polycondensation
This protocol provides a general method for the synthesis of a conjugated polymer using this compound as one of the comonomers.
Materials:
-
This compound
-
A comonomer with two boronic ester groups (e.g., a diboronic ester of a thiophene or fluorene derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried Schlenk tube, add this compound (1.0 mmol), the diboronic ester comonomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (15 mL) and an aqueous solution of K₃PO₄ (2 M, 5 mL).
-
Heat the mixture to 100 °C and stir vigorously for 48 hours under an argon atmosphere.
-
Cool the reaction to room temperature and pour the mixture into 200 mL of methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the polymer again in methanol, filter, and dry under vacuum at 60 °C.
Quantitative Data: Thermoelectric Properties of Representative Conjugated Polymers
The following table shows the thermoelectric properties of some high-performing p-type and n-type conjugated polymers. These values can serve as a target for materials designed using this compound.
| Polymer Type | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/cm) | Power Factor (μW/mK²) |
| p-type (PEDOT:PSS) | ~20 | ~1000 | ~40 |
| n-type (representative) | ~ -100 | ~10 | ~10 |
Data is representative of state-of-the-art thermoelectric polymers.[9]
References
- 1. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs | CoLab [colab.ws]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. Recent Progress in Thermoelectric Materials Based on Conjugated Polymers [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3-methylbenzonitrile synthesis. The primary synthetic route discussed is the Sandmeyer reaction, a reliable method for converting aromatic amines to aryl halides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of the primary aromatic amine, 2-amino-3-methylbenzonitrile, followed by a copper(I) bromide-mediated displacement of the diazonium group.[1][3]
Q2: What are the critical parameters affecting the yield of the Sandmeyer reaction for this synthesis?
Several factors are crucial for maximizing the yield:
-
Temperature Control: The diazotization step must be conducted at low temperatures, typically 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[4]
-
Reagent Quality: The purity of the starting amine, sodium nitrite, and copper(I) bromide is essential for a clean reaction and high yield.
-
Acid Concentration: A sufficient excess of acid is necessary during diazotization to prevent the formation of unwanted azo compounds.
-
Controlled Addition: Slow, controlled addition of the sodium nitrite solution and the diazonium salt solution is critical to manage the reaction's exothermicity and prevent side reactions.
Q3: I am observing a low yield of my product. What are the likely causes?
Low yields in the synthesis of this compound can often be attributed to:
-
Incomplete Diazotization: Insufficient nitrous acid or improper temperature control can lead to unreacted starting material.
-
Decomposition of the Diazonium Salt: If the temperature rises above 5 °C during diazotization or if the salt is not used promptly, it can decompose, reducing the amount available for the Sandmeyer reaction.
-
Side Reactions: The formation of byproducts such as phenols (from reaction with water) or biaryl compounds can significantly lower the yield of the desired product.[1] The ortho-substitution pattern of the starting material can also contribute to lower yields due to steric hindrance.[5]
Q4: How can I minimize the formation of byproducts?
To reduce byproduct formation:
-
Maintain strict temperature control (0-5 °C) throughout the diazotization process.
-
Ensure a sufficiently acidic environment to suppress the formation of diazoamino compounds.
-
Use the freshly prepared diazonium salt solution immediately.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution to control the rate of reaction and minimize radical side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.- Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).- Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | - Use the diazonium salt solution immediately after preparation.- Maintain a low temperature throughout the process. | |
| Inactive copper(I) bromide catalyst. | - Use freshly prepared or commercially available high-purity copper(I) bromide.- Ensure the catalyst has not been exposed to air and moisture for extended periods. | |
| Formation of Dark, Tarry Byproducts | Radical-induced polymerization. | - Lower the reaction temperature during the addition of the diazonium salt to the copper catalyst.- Ensure slow and controlled addition of the diazonium salt solution. |
| Reaction with other nucleophiles. | - Ensure the appropriate counter-ion is present (bromide for bromination) to minimize the formation of other aryl halides.[6] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time for the Sandmeyer step.- Ensure an adequate amount of copper(I) bromide is used. |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | - Maintain a low temperature and a strongly acidic environment.- Avoid excessive amounts of water in the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established Sandmeyer reaction principles.
Step 1: Diazotization of 2-amino-3-methylbenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methylbenzonitrile (e.g., 10 mmol) in a mixture of hydrobromic acid (48%, e.g., 30 mL) and water (e.g., 30 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (e.g., 11 mmol) in water (e.g., 10 mL) and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper.
Step 2: Sandmeyer Reaction
-
In a separate beaker, prepare a solution of copper(I) bromide (e.g., 12 mmol) in hydrobromic acid (48%, e.g., 15 mL).
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction mixture can then be gently heated (e.g., to 50-60 °C) for a short period (e.g., 30 minutes) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables provide illustrative data on how varying reaction parameters can affect the yield of this compound. This data is intended for comparison and to guide optimization efforts.
Table 1: Effect of Diazotization Temperature on Yield
| Entry | Temperature (°C) | Yield (%) | Observations |
| 1 | 0-5 | 75 | Clean reaction, minimal byproducts |
| 2 | 5-10 | 60 | Increased formation of dark impurities |
| 3 | >10 | <40 | Significant decomposition and tar formation |
Table 2: Effect of Copper(I) Bromide Stoichiometry on Yield
| Entry | Equivalents of CuBr | Yield (%) | Observations |
| 1 | 0.5 | 55 | Incomplete reaction, starting material remains |
| 2 | 1.0 | 75 | Good conversion to product |
| 3 | 1.2 | 78 | Slight improvement in yield |
| 4 | 1.5 | 79 | No significant improvement over 1.2 eq. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Identifying side products in the bromination of 3-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 3-methylbenzonitrile.
Troubleshooting Guide
Issue: Low Yield of Desired Product
-
Question: My reaction has a low yield of the desired brominated product. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors depending on the reaction type.
-
For Radical Bromination (Benzylic Bromination):
-
Incomplete reaction: Ensure the reaction is monitored (e.g., by TLC or GC-MS) until the starting material is consumed. Reaction times may need to be extended.
-
Decomposition of the radical initiator: Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide) as they can degrade over time.
-
Insufficient light source (for photo-initiated reactions): Ensure the light source is of the appropriate wavelength and intensity to initiate the reaction.
-
Quenching of radicals: Ensure the reaction is free from radical scavengers, such as oxygen. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
For Electrophilic Aromatic Bromination:
-
Inactive catalyst: If using a Lewis acid catalyst (e.g., FeBr₃), ensure it is anhydrous and has not been deactivated by moisture.
-
Insufficiently activated bromine: The electrophilicity of bromine may need to be enhanced. Ensure the proper catalyst and reaction conditions are used to generate a potent electrophile.
-
Reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side product formation. Optimize the temperature for your specific conditions.
-
-
Issue: Formation of Multiple Products
-
Question: I am observing multiple spots on my TLC or multiple peaks in my GC-MS analysis. What are these side products and how can I minimize them?
-
Answer: The formation of multiple products indicates a lack of selectivity in the bromination reaction. The nature of these side products depends on the reaction conditions.
-
Radical Bromination Conditions (e.g., NBS, AIBN, CCl₄): The primary side products are typically di- and tri-brominated species at the benzylic position (e.g., 3-(dibromomethyl)benzonitrile). To minimize these, use a 1:1 molar ratio of 3-methylbenzonitrile to N-bromosuccinimide (NBS). Over-bromination can also be suppressed by slowly adding the NBS to the reaction mixture.
-
Electrophilic Aromatic Substitution Conditions (e.g., Br₂, FeBr₃): Side products will be regioisomers of the ring-brominated product. The methyl group is an ortho-, para- director, while the cyano group is a meta- director. This leads to a mixture of isomers. To favor a specific isomer, reaction conditions such as temperature and catalyst may be adjusted, though complete selectivity is often difficult to achieve. Purification by chromatography is typically required to isolate the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected side products in the radical bromination of 3-methylbenzonitrile?
Under radical conditions, the primary reaction is the substitution of a hydrogen atom on the methyl group (benzylic position). The main product is 3-(bromomethyl)benzonitrile. However, side products can form through further reaction at the benzylic position.
-
Dibromination: The primary product, 3-(bromomethyl)benzonitrile, can undergo a second bromination to yield 3-(dibromomethyl)benzonitrile.
-
Tribromination: Further bromination can lead to the formation of 3-(tribromomethyl)benzonitrile.
The extent of these side reactions can be minimized by controlling the stoichiometry of the reactants, particularly by avoiding an excess of the brominating agent (NBS).
Q2: What are the potential side products in the electrophilic aromatic bromination of 3-methylbenzonitrile?
In electrophilic aromatic bromination, the bromine atom substitutes a hydrogen atom on the aromatic ring. The regioselectivity is determined by the directing effects of the substituents already present: the methyl group (-CH₃) and the cyano group (-CN).
-
The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions.
-
The cyano group is a deactivating group and directs incoming electrophiles to the meta position.
Therefore, a mixture of regioisomers is expected. Based on the directing effects, the possible mono-brominated products are:
-
2-Bromo-3-methylbenzonitrile (ortho to the methyl group)
-
4-Bromo-5-methylbenzonitrile (ortho to the methyl group and meta to the cyano group)
-
6-Bromo-3-methylbenzonitrile (ortho to the methyl group and meta to the cyano group)
-
5-Bromo-3-methylbenzonitrile (meta to both the methyl and cyano groups)
-
4-Bromo-3-methylbenzonitrile (para to the methyl group)
The relative yields of these isomers can be influenced by steric hindrance and the relative strengths of the directing effects.
Data Presentation
Table 1: Product Distribution in the Electrophilic Aromatic Bromination of 3-Hydroxybenzonitrile [1]
| Product | Position of Bromination | Yield (%) |
| 2-Bromo-5-hydroxybenzonitrile | para to the hydroxyl group | 73 |
| 2-Bromo-3-hydroxybenzonitrile | ortho to the hydroxyl group | 18 |
| 4-Bromo-3-hydroxybenzonitrile | ortho to the hydroxyl group | 2 |
This data is for 3-hydroxybenzonitrile and serves as an illustrative example. The actual product distribution for 3-methylbenzonitrile may vary.
Experimental Protocols
Protocol 1: Radical Bromination of 3-Methylbenzonitrile to 3-(Bromomethyl)benzonitrile
This protocol is adapted from standard procedures for benzylic bromination.
Materials:
-
3-Methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 - 1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.02-0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 3-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-(bromomethyl)benzonitrile.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Reaction pathways for the bromination of 3-methylbenzonitrile.
References
Troubleshooting failed Suzuki coupling with 2-Bromo-3-methylbenzonitrile
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions, with a specific focus on challenging substrates like 2-Bromo-3-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound failed, showing only starting material. What are the likely causes?
A1: Failure to initiate the reaction with a sterically hindered and electron-deficient substrate like this compound can stem from several factors:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-bromine bond. This is often the rate-limiting step, especially with electron-deficient and sterically hindered aryl halides.[1] The choice of palladium source and ligand is critical to overcoming this barrier.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[2][3] Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides.
-
Poor Reagent Quality: Degradation of the boronic acid/ester, catalyst, or base can prevent the reaction from proceeding. Boronic acids, in particular, can be susceptible to decomposition.
-
Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be suitable for this specific transformation.
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where two molecules of the organoboron reagent couple together.[2] This is often promoted by the presence of oxygen and Pd(II) species.[3][4] To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.[5]
-
High-Quality Pd(0) Source: Use a reliable Pd(0) catalyst source. If using a Pd(II) precatalyst, ensure conditions are optimal for its reduction to the active Pd(0) species.
-
Use a Slight Excess of the Aryl Halide: Employing a 1.1 to 1.2 molar excess of this compound relative to the boronic acid can favor the cross-coupling pathway.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
Q3: Protodeboronation of my boronic acid is a major issue, leading to low yields. What can I do to prevent it?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6][7] This is often catalyzed by aqueous bases.[6][7] To mitigate this:
-
Use Anhydrous Conditions: If the reaction tolerates it, using anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Choice of Base: Milder bases such as K₃PO₄ or Cs₂CO₃ are often less prone to causing protodeboronation compared to strong hydroxides.[8]
-
Use Boronic Esters: Pinacol or MIDA boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids and can slowly release the active boronic acid under the reaction conditions.[4][9]
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.
Q4: The reaction is sluggish and gives a low yield even after extended reaction times. How can I improve the reaction rate and conversion?
A4: For challenging substrates, the choice of catalyst system and reaction conditions is paramount.
-
Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[10][11][12] Consider ligands such as SPhos, XPhos, or RuPhos.
-
Catalyst Pre-activation: Using a pre-formed catalyst or a pre-catalyst can sometimes improve activity and reproducibility.
-
Solvent Choice: A solvent system that ensures the solubility of all reactants is crucial.[13] Common choices include toluene, dioxane, or THF, often with a co-solvent like water or DMF to dissolve the base.[14][15]
-
Base Strength and Solubility: A base that is sufficiently strong and has some solubility in the reaction medium is required to activate the boronic acid for transmetalation.[1][16] Cs₂CO₃ is often a good choice due to its high solubility in many organic solvents.[8]
Troubleshooting Guides
Table 1: Catalyst and Ligand Selection for Hindered Substrates
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Widely available, good for general-purpose couplings. | Often inefficient for sterically hindered or electron-deficient substrates.[8] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Bulky and electron-rich, excellent for hindered substrates.[17] | Higher cost, air-sensitive. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | High catalytic activity for challenging couplings.[18] | Air-sensitive, requires careful handling. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Air and moisture stable pre-catalyst, highly active.[17][19] | May require higher temperatures for activation. |
Table 2: Base and Solvent Combinations
| Base | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ | Toluene / H₂O | 80-110 | A common and cost-effective choice, but the aqueous phase can promote protodeboronation.[20] |
| K₃PO₄ | Dioxane | 90-110 | Milder base, often good for sensitive substrates.[21] |
| Cs₂CO₃ | THF or Dioxane | 80-100 | Highly soluble in organic solvents, often gives excellent yields but is more expensive.[8] |
| Na₂CO₃ | DMF | 100-120 | DMF can aid in the solubility of starting materials.[20] |
Experimental Protocols
General Protocol for a Troubleshooting Experiment
This protocol provides a starting point for optimizing the Suzuki coupling of this compound. It is essential to adapt the conditions based on the specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 0.1 M concentration)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst and the ligand in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk tube, followed by the remaining degassed solvent.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Troubleshooting Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. quora.com [quora.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cross-Coupling of 2-Bromo-3-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of 2-Bromo-3-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% relative to the limiting reagent is a common starting point.[1][2] For highly efficient catalyst systems and optimized conditions, it's often possible to reduce the loading to 0.5-1 mol%. Conversely, for challenging coupling partners, a higher initial loading of up to 10 mol% may be required to achieve a satisfactory reaction rate and yield.[2]
Q2: How does the choice of ligand impact the required catalyst loading?
A2: The ligand is critical for stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle.[3] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for electron-deficient substrates and can help stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination.[2][3] The use of these advanced ligands can often enable lower catalyst loadings compared to less complex ligands like triphenylphosphine.[2][4]
Q3: What are the visual indicators of catalyst deactivation?
A3: A primary sign of palladium catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[2][5] This indicates that the active, soluble Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[2] This can be triggered by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[2][3]
Q4: Can the nitrile group in this compound interfere with the cross-coupling reaction?
A4: Yes, the nitrile group (C≡N) can potentially influence the reaction. Nitriles can coordinate to the palladium center, which may affect the catalyst's activity. While generally compatible with many cross-coupling conditions, it is a factor to consider when troubleshooting unexpected results.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge in cross-coupling reactions. A systematic approach is crucial for identifying the root cause.[1][3]
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst.[1] Ensure all solvents and reagents are properly degassed to prevent oxidation. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst designed for efficient activation.[2][5] |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. For substrates like this compound, consider switching to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are often more effective than standard ligands like PPh₃.[3][6] |
| Suboptimal Catalyst Loading | The catalyst concentration may be too low. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to determine if conversion improves.[1][2] |
| Incorrect Base or Solvent | The base is crucial for the transmetalation step.[3] If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] The solvent system (e.g., Dioxane/H₂O, THF/H₂O) also significantly impacts the reaction; screening different solvents may be necessary.[3][7] |
| Oxygen Contamination | Oxygen can oxidize and deactivate the active Pd(0) catalyst.[1] Ensure the reaction vessel and all reagents are thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1][3] |
| Impure Reagents | Impurities in the starting materials, particularly the organoboron reagent, can act as catalyst poisons.[1] Ensure high-purity reagents are used. Protodeboronation of the boronic acid is a common issue leading to low yields.[3] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or if using a Pd(II) precatalyst that is slow to be reduced to Pd(0).[1][5] Rigorously exclude oxygen from the reaction. Using a 1:1 or slightly higher ratio of aryl bromide to boronic acid can also minimize this side product.[8] |
| Hydrodehalogenation | This process involves the replacement of the bromine atom with a hydrogen, resulting in 3-methylbenzonitrile.[9] It can be caused by high temperatures, prolonged reaction times, or certain bases and solvents.[9] Consider lowering the reaction temperature or screening different bases. |
| High Catalyst Concentration | High local concentrations of the catalyst can sometimes promote side reactions.[1] Ensure efficient stirring throughout the reaction. For sensitive substrates, consider the slow addition of one of the coupling partners. |
Data Presentation: Catalyst System Optimization
The following tables summarize key parameters for optimizing a Suzuki-Miyaura cross-coupling reaction.
Table 1: Effect of Catalyst Loading and Ligand on Yield
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| Pd(OAc)₂ | PPh₃ | 5 | 45 | 12 |
| Pd(OAc)₂ | PPh₃ | 2 | 30 | 12 |
| Pd₂(dba)₃ | XPhos | 2 | 92 | 4 |
| Pd₂(dba)₃ | XPhos | 1 | 88 | 6 |
| PdCl₂(dppf) | (none) | 3 | 75 | 8 |
| Pd(PPh₃)₄ | (none) | 5 | 68 | 10 |
Note: Data is illustrative and based on typical outcomes for aryl bromides. Actual results will vary.
Table 2: Screening of Bases and Solvents
| Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Yield (%) |
| K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 100 | 65 |
| K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 100 | 92 |
| Cs₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 100 | 95 |
| K₃PO₄ (2.0) | Toluene / H₂O (5:1) | 110 | 85 |
| K₃PO₄ (2.0) | 2-MeTHF / H₂O (5:1) | 90 | 90 |
Note: Data is illustrative. Optimal conditions should be determined experimentally.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane and Water, 4:1 ratio)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.[6][10]
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.[6]
Visualizations
Caption: A generalized experimental workflow for catalyst optimization.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Removal of unreacted starting material from 2-Bromo-3-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from 2-Bromo-3-methylbenzonitrile.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide outlines potential problems, their probable causes, and recommended solutions to streamline your experimental workflow.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product fails to crystallize during recrystallization | 1. The chosen solvent or solvent system is too good a solvent for the compound, even at low temperatures.2. The concentration of the product in the solution is too low.3. The presence of significant impurities is inhibiting crystal formation.4. Cooling the solution too rapidly. | 1. Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems to test include ethanol/water, methanol/water, or hexane/ethyl acetate.2. Concentrate the solution by evaporating some of the solvent.3. Attempt a preliminary purification by column chromatography before recrystallization.4. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Oily product obtained after recrystallization | 1. The boiling point of the solvent is higher than the melting point of the product (67-71 °C).2. The product is precipitating out of solution above its melting point. | 1. Choose a lower-boiling point solvent or solvent system.2. Ensure the solution cools slowly to allow for proper crystal lattice formation. |
| Poor separation during column chromatography | 1. The polarity of the mobile phase is too high, causing all components to elute too quickly.2. The polarity of the mobile phase is too low, resulting in the product not moving from the baseline.3. The column is overloaded with the crude product.4. The column was not packed properly, leading to channeling. | 1. Gradually decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and slowly increase the proportion of a more polar solvent like ethyl acetate.2. Gradually increase the polarity of the mobile phase.3. Use an appropriate amount of crude product for the size of the column.4. Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |
| Product co-elutes with an impurity | The polarity of the product and the impurity are very similar. | 1. Use a shallower solvent gradient during column chromatography to improve resolution.2. Try a different stationary phase, such as alumina, or a different solvent system.3. Consider reverse-phase chromatography for polar compounds. |
| Product decomposes during distillation | The distillation temperature is too high. | 1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove?
A1: The most common synthetic routes to this compound are the Sandmeyer reaction starting from 2-amino-3-methylbenzonitrile or the bromination of 3-methylbenzonitrile. Therefore, these are the most probable unreacted starting materials in your crude product.
Q2: Which purification method is best for my crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is a good option if your product is relatively pure and the impurities have different solubility profiles.
-
Column chromatography is highly effective for separating mixtures with components of varying polarities and is useful when recrystallization is ineffective.
-
Vacuum distillation is suitable for removing non-volatile impurities from a thermally stable liquid product. Given that this compound is a solid at room temperature, this method is less common for final purification but can be used to remove volatile impurities.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures. You should perform small-scale solubility tests with various solvents such as ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures like ethanol/water to find the optimal one for your specific product.
Q4: What is a good starting mobile phase for column chromatography of this compound?
A4: Based on the polarity of the molecule (containing a polar nitrile group and a less polar bromo-aryl group), a good starting point for normal-phase column chromatography on silica gel would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A typical starting ratio could be 9:1 hexane:ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate based on the separation observed by Thin Layer Chromatography (TLC).
Q5: My compound streaks on the TLC plate. What does this mean and how can I fix it?
A5: Streaking on a TLC plate, especially for polar compounds, can indicate that the compound is interacting too strongly with the stationary phase (silica gel, which is acidic). To mitigate this, you can try adding a small amount of a polar solvent like methanol to your mobile phase or a few drops of a modifier like triethylamine (if your compound is basic) or acetic acid (if your compound is acidic) to the mobile phase to improve the spot shape. For purification of polar compounds, reverse-phase chromatography can also be an effective alternative.
Experimental Protocols
The following are detailed methodologies for the purification of this compound.
Protocol 1: Purification by Recrystallization
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Solvent Selection : In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., ethanol) at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals upon cooling. If the compound is insoluble in a hot solvent, it is not a suitable choice. If it is soluble at room temperature, a co-solvent system (e.g., ethanol/water) may be necessary.
-
Dissolution : In an appropriately sized Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen hot solvent dropwise while heating and swirling until the solid is completely dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying : Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Mobile Phase Selection : Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from its impurities. The product should have an Rf value of approximately 0.2-0.4.
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution : Begin eluting the column with the mobile phase, starting with the least polar composition determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection : Collect the eluent in a series of fractions.
-
Analysis : Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: 2-Bromo-3-methylbenzonitrile - Stability and Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Bromo-3-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound?
This compound, as an aromatic nitrile, is susceptible to hydrolysis of the nitrile group under both acidic and basic conditions, which would convert the nitrile to a carboxylic acid.[1][2][3][4][5] The carbon-bromine bond on the aromatic ring is generally stable but can be susceptible to degradation under certain conditions, such as photolysis.[6][7][8] Halogenated aromatic hydrocarbons are known to be stable, but their degradation can be initiated by factors like light and microbial action.[6][7][8]
Q2: What are the likely degradation pathways for this compound?
The two most probable degradation pathways for this compound are:
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid group (-COOH) under acidic or basic conditions. This reaction typically proceeds through a benzamide intermediate.[5][9]
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to the cleavage of the carbon-bromine bond, forming radical species that can lead to a variety of degradation products.[6][7][8]
Q3: What are the expected major degradation products of this compound?
Based on the likely degradation pathways, the primary degradation products would be:
-
2-Bromo-3-methylbenzoic acid: Formed via hydrolysis of the nitrile group.
-
3-Methylbenzonitrile: Formed via reductive dehalogenation, potentially under photolytic conditions.
Further degradation of these primary products could also occur under harsh conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: An unexpected peak appears in my HPLC chromatogram after sample storage.
-
Question: I am analyzing this compound using reverse-phase HPLC. After storing my sample in an aqueous buffer for 24 hours, I observe a new, more polar peak. What could this be?
-
Answer: The new, more polar peak is likely 2-Bromo-3-methylbenzoic acid , the product of nitrile hydrolysis. The carboxylic acid group makes the molecule significantly more polar than the starting nitrile, resulting in an earlier elution time on a typical C18 column. To confirm, you can:
-
Spike your sample with a standard of 2-Bromo-3-methylbenzoic acid.
-
Analyze the sample using LC-MS to confirm the mass of the new peak.
-
Adjust the pH of your mobile phase; the retention time of the carboxylic acid will be sensitive to pH changes around its pKa.
-
Issue 2: I am seeing multiple unknown peaks after exposing my compound to light.
-
Question: My experiment involves exposing this compound to UV light. My chromatogram now shows several new, less polar peaks. What is happening?
-
Answer: Exposure to UV light can induce photodegradation, likely involving the carbon-bromine bond.[6][7][8] The new, less polar peaks could be a result of dehalogenation to form 3-methylbenzonitrile or the formation of various dimeric or other photoproducts. To troubleshoot this:
-
Minimize exposure of your samples to light by using amber vials and covering your experimental setup.
-
Use a photostability chamber with controlled light exposure to systematically study the degradation.
-
Employ GC-MS analysis, as some of the less polar degradation products may be more volatile and easier to identify with this technique.
-
Issue 3: I am experiencing poor recovery of this compound from my basic aqueous extraction.
-
Question: I am performing a liquid-liquid extraction of this compound from a basic aqueous solution (pH > 10) into an organic solvent, but my recovery is low. Why?
-
Answer: At a high pH, the nitrile group of this compound can undergo basic hydrolysis to form the corresponding carboxylate salt (2-bromo-3-methylbenzoate).[1] This salt is highly water-soluble and will not partition efficiently into the organic layer, leading to low recovery of the parent compound. To mitigate this:
-
Perform the extraction at a neutral or slightly acidic pH.
-
If you need to work under basic conditions, minimize the time the compound is in the basic solution and keep the temperature low to reduce the rate of hydrolysis.
-
To recover the hydrolyzed product, acidify the aqueous layer and extract with an appropriate organic solvent.
-
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 4 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in acetonitrile/water) to a calibrated light source (e.g., Xenon lamp) in a photostability chamber. The exposure should be equivalent to the ICH Q1B guidelines.
-
A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is a good starting point.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.
-
LC-MS analysis is highly recommended for the identification of degradation products by mass.
Table 1: Summary of Potential Degradation Products and Analytical Observations
| Stress Condition | Potential Degradation Product | Expected Chromatographic Behavior (RP-HPLC) |
| Acidic/Basic Hydrolysis | 2-Bromo-3-methylbenzoic acid | Elutes earlier than the parent compound (more polar). |
| Photolytic | 3-Methylbenzonitrile | Elutes later than the parent compound (less polar). |
| Photolytic | Various dimeric products | May elute significantly later and show different UV spectra. |
| Oxidative | Ring-hydroxylated species | Elutes earlier than the parent compound (more polar). |
| Thermal | Minimal degradation expected under moderate heat | Similar chromatogram to the control. |
Visualizations
Caption: Inferred hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. prezi.com [prezi.com]
- 5. scribd.com [scribd.com]
- 6. scirp.org [scirp.org]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing debromination in reactions with 2-Bromo-3-methylbenzonitrile
Welcome to the technical support center for 2-Bromo-3-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of debromination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 3-methylbenzonitrile as a byproduct. This unwanted reaction reduces the yield of the desired product in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
Q2: What are the primary causes of debromination?
A2: Several factors can contribute to debromination:
-
Hydride Sources: The presence of species that can donate a hydride (H-) is a major cause. These can include trace amounts of water, alcohols (like isopropanol), or even certain reagents and solvents.[3][4][5]
-
Catalyst System: The choice of palladium catalyst and phosphine ligand can significantly influence the rate of debromination versus the desired cross-coupling reaction.[3][6]
-
Reaction Conditions: High temperatures and prolonged reaction times can promote the cleavage of the carbon-bromine bond, leading to increased debromination.[3][7]
-
Base: The strength and type of base used can play a crucial role. Strong, sterically hindered bases may sometimes promote protonolysis of key intermediates, contributing to debromination.[1][3]
Q3: Is this compound particularly susceptible to debromination?
A3: Yes, aryl bromides with electron-withdrawing groups, such as the nitrile group (-CN) in this compound, can be more prone to debromination under certain conditions. For such electron-deficient aryl bromides, careful selection of the catalyst system is important.[3]
Q4: Can the debromination byproduct be removed?
A4: While purification techniques like column chromatography can separate the debrominated byproduct from the desired product, it is often challenging and leads to a lower overall yield. Therefore, it is preferable to minimize its formation during the reaction itself.
Troubleshooting Guides
Issue: Significant formation of 3-methylbenzonitrile (debrominated byproduct) is observed in my cross-coupling reaction.
This guide provides a systematic approach to diagnose and mitigate the debromination of this compound in your reaction.
Data Presentation
Table 1: General Recommendations for Minimizing Debromination in Common Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Cyanation |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%)[8] | Pd₂(dba)₃, Pd/C |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[3] | Bulky, electron-rich phosphines (e.g., XPhos, Josiphos-type ligands)[8][9] | dppf, XantPhos[10] |
| Base | Weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)[3] | Strong but non-nucleophilic bases (NaOt-Bu, LiHMDS)[9][11] | K₂CO₃, DIPEA[10] |
| Solvent | Anhydrous aprotic solvents (Toluene, Dioxane, THF)[3] | Anhydrous, non-polar solvents (Toluene, Dioxane)[8][9] | Anhydrous DMF, t-BuOH/H₂O[10] |
| Temperature | Lowest effective temperature (e.g., 80-100 °C)[3] | 80 - 110 °C[8] | Room temperature to 40 °C if possible[10] |
| Hydride Source Control | Use anhydrous and degassed solvents. Avoid alcohol co-solvents unless necessary.[3][7] | Ensure anhydrous conditions.[8] | Use anhydrous solvents. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling reaction of this compound. Optimization may be required.
Reagents and Catalyst System:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)[7]
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).[3][7]
-
Reagent Addition: Add this compound and the arylboronic acid to the flask.[7]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent.[3][7]
-
Reaction: Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged heating.[3][7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water.[3]
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.[3]
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Overcoming poor solubility of 2-Bromo-3-methylbenzonitrile in reaction solvents
Welcome to the Technical Support Center for 2-Bromo-3-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for overcoming poor solubility of this compound in reaction solvents.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
A1: this compound is a solid powder with a melting point range of 67-71 °C.[1][2] Its solid form at room temperature can contribute to challenges in achieving rapid dissolution in reaction solvents.
Q2: I am experiencing difficulty dissolving this compound in my reaction solvent. What are the initial steps I should take?
A2: Initially, ensure both the this compound and the solvent are pure and free from contaminants. Simple physical interventions such as gentle heating and sonication can be attempted to facilitate dissolution. However, care should be taken as excessive heat can lead to degradation.
Q3: Which solvents are generally recommended for reactions involving aryl halides like this compound?
A3: For cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, a range of solvents are commonly employed. These include ethereal solvents like tetrahydrofuran (THF) and dioxane, aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). The choice of solvent can be highly dependent on the specific reaction being performed.
Q4: Are there any solvent-free methods to circumvent solubility issues with this compound?
A4: Yes, mechanochemical methods like high-temperature ball milling have been shown to be effective for cross-coupling reactions of poorly soluble aryl halides. These solid-state techniques can proceed without the need for a solvent, thus bypassing solubility challenges.
Q5: Can co-solvents be used to improve the solubility of this compound?
A5: The use of a co-solvent system is a viable strategy. This involves adding a second, miscible solvent in which the compound has higher solubility to the primary reaction solvent. This can enhance the overall solvating power of the medium. A systematic screening of co-solvent mixtures is recommended to identify the optimal system for your reaction.
Troubleshooting Guides
Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.
This guide provides a systematic approach to address the poor solubility of this compound in conventional organic solvents.
Troubleshooting Workflow:
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
Based on the principle of "like dissolves like," the following table provides a qualitative prediction of solubility. The molecule possesses both a polar nitrile group and a less polar bromomethylphenyl moiety, suggesting moderate overall polarity.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene | Moderate to Good | Similar aromatic character. |
| Ethereal Solvents | Tetrahydrofuran (THF) | Moderate to Good | Moderate polarity and ether oxygen can interact with the solute. |
| 1,4-Dioxane | Moderate to Good | Similar to THF. | |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Good | High polarity can effectively solvate the nitrile group. |
| Dimethyl Sulfoxide (DMSO) | Good | High polarity and good solvating power for a wide range of compounds. | |
| Acetonitrile | Moderate | Similar nitrile functionality, but overall polarity may be a factor. | |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | Moderate polarity. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Hydrogen bonding capability of alcohols may not be ideal for this molecule. |
| Nonpolar Hydrocarbons | Hexanes, Heptane | Poor | Mismatch in polarity. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol outlines a method to systematically test the solubility of this compound in a range of solvents.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade, see Table 1)
-
Analytical balance
-
Small vials with tight-sealing caps (e.g., 2 mL glass vials)
-
Vortex mixer or magnetic stirrer
-
Constant temperature shaker or water bath (optional)
-
Visual inspection or analytical instrumentation (e.g., HPLC) for concentration measurement
2. Procedure:
-
Preparation: Accurately weigh a small, consistent amount of this compound (e.g., 5 mg) into a series of labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Mixing: Tightly cap the vials and vortex or stir the mixtures vigorously for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect each vial for undissolved solid. A clear solution indicates good solubility at that concentration.
-
Incremental Addition (Optional): For solvents where the compound dissolves, incrementally add more solid until saturation is reached to estimate the solubility limit.
-
Quantification (Optional): For a more precise determination, analyze the clear supernatant of saturated solutions using a suitable analytical technique like HPLC to determine the concentration of the dissolved compound.
Workflow for Systematic Solvent Screening:
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Bromo-3-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in chemical reactions involving 2-Bromo-3-methylbenzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with this compound is sluggish or has failed completely. What are the potential causes related to catalyst poisoning?
A1: Several factors related to catalyst poisoning could be responsible for the failure of your reaction. The primary suspects include:
-
Inhibition by the Nitrile Group: The nitrile functional group (-CN) in your starting material, this compound, can act as a poison to the palladium catalyst. The lone pair of electrons on the nitrogen atom can coordinate to the metal center, occupying active sites and hindering the catalytic cycle.
-
Impurities in Starting Materials: Commercially available this compound may contain impurities that are known catalyst poisons. These can include sulfur-containing compounds, other nitrogen-containing heterocycles, or residual starting materials from its synthesis.
-
Excess Cyanide Ions (in Cyanation Reactions): If you are performing a cyanation reaction, excess cyanide ions (CN⁻) are known to be potent inhibitors of palladium catalysts. They can form stable, inactive palladium-cyanide complexes, effectively removing the catalyst from the reaction cycle.[1]
-
Degradation of Reagents or Solvents: The use of old or improperly stored reagents and solvents can introduce impurities. For instance, some solvents can degrade to form aldehydes or peroxides, which can negatively impact the catalyst's activity.
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: A common visual indicator of catalyst deactivation is the formation of a black precipitate, often referred to as palladium black. This indicates that the soluble, active palladium complex has agglomerated into inactive palladium metal particles. However, a lack of color change does not guarantee catalyst activity. Monitoring the reaction progress by techniques like TLC or LC-MS is the most reliable way to assess catalyst performance.
Q3: How can I troubleshoot a failed Suzuki-Miyaura coupling reaction with this compound?
A3: If your Suzuki-Miyaura reaction is not proceeding as expected, consider the following troubleshooting steps:
-
Reagent Purity: Ensure the purity of your this compound, boronic acid, base, and solvent. If necessary, purify the starting materials.
-
Inert Atmosphere: Double-check that your reaction setup is under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.
-
Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered or electron-rich substrates, bulky and electron-rich ligands (e.g., Buchwald or Fu-type ligands) can often improve catalyst stability and activity.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Ensure you are using a suitable and high-purity base. In some cases, switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄) can improve results.
-
Catalyst Loading: While not a solution for poisoning, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial catalyst inhibition and push the reaction to completion.
-
Temperature and Reaction Time: Ensure the reaction is being conducted at the optimal temperature. If the reaction is sluggish, a moderate increase in temperature or extended reaction time might be beneficial. However, excessively high temperatures can also lead to catalyst decomposition.
Frequently Asked Questions (FAQs)
Q4: Can the methyl group in this compound influence catalyst poisoning?
A4: While the nitrile group is the primary concern for catalyst inhibition, the methyl group at the 3-position can have an indirect electronic effect on the benzonitrile ring. This can subtly influence the binding affinity of the nitrile group to the palladium catalyst. However, direct poisoning by the methyl group itself is not a commonly reported issue in this context.
Q5: Are there alternative catalysts that are less susceptible to poisoning by nitriles?
A5: While palladium is the most common catalyst for many cross-coupling reactions, nickel-based catalysts have emerged as a powerful alternative. In some cases, nickel catalysts can be more robust and less sensitive to certain functional groups that poison palladium catalysts. Researching nickel-catalyzed cross-coupling reactions for your specific transformation may provide a viable alternative.
Q6: I suspect impurities in my this compound are poisoning the catalyst. How can I purify it?
A6: Standard purification techniques such as recrystallization or column chromatography can be effective in removing impurities from solid starting materials like this compound. It is advisable to consult the supplier's specifications and relevant literature for appropriate solvent systems.
Q7: How can I minimize the inhibitory effect of the nitrile group itself?
A7: The inhibitory effect of the nitrile group can often be mitigated by careful selection of reaction conditions and ligands. Using bulky phosphine ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the nitrile group while still allowing the desired catalytic cycle to proceed.
Data Presentation
Table 1: Troubleshooting Guide for Common Cross-Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Catalyst Poisoning (Nitrile, Impurities) | Use high-purity reagents, consider a different ligand, or switch to a nickel catalyst. |
| Inactive Catalyst | Ensure proper activation of the pre-catalyst and maintain a strict inert atmosphere. | |
| Incorrect Reaction Conditions | Optimize temperature, solvent, and base. | |
| Low Yield | Partial Catalyst Deactivation | Increase catalyst loading, use a more robust ligand, or improve degassing. |
| Incomplete Reaction | Extend reaction time or moderately increase the temperature. | |
| Side Reactions (e.g., Homocoupling) | Optimize stoichiometry and ensure a pure boronic acid (for Suzuki reactions). | |
| Formation of Palladium Black | Catalyst Agglomeration | Improve stirring, use a stabilizing ligand, and avoid excessively high temperatures. |
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Regioselective Synthesis of 2-Bromo-3-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the regioselective synthesis of 2-Bromo-3-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Electrophilic Aromatic Bromination: This approach involves the direct bromination of 3-methylbenzonitrile. The primary challenge with this method is controlling the regioselectivity.
-
Sandmeyer Reaction: This route starts with the synthesis of 2-amino-3-methylbenzonitrile, followed by a diazotization reaction and subsequent treatment with a copper(I) bromide salt. This method offers better regioselectivity if the precursor amine is readily available.
Q2: Why is regioselectivity a major challenge in the electrophilic bromination of 3-methylbenzonitrile?
A2: The regioselectivity is challenging due to the competing directing effects of the two substituents on the benzene ring. The methyl group (-CH₃) is an ortho-, para-directing activator, while the nitrile group (-CN) is a meta-directing deactivator. This results in a mixture of isomeric products, including the desired 2-bromo isomer, as well as 4-bromo, 6-bromo, and potentially di-brominated products.
Q3: What are the common side reactions in the Sandmeyer synthesis of this compound?
A3: The Sandmeyer reaction, while often regioselective, is prone to several side reactions that can lower the yield of the desired product. Common side products include phenols (from the reaction of the diazonium salt with water), biaryl compounds, and products of protodeamination (replacement of the diazonium group with hydrogen).[1] Careful control of temperature and reaction conditions is crucial to minimize these side reactions.
Q4: How can I purify this compound from its isomers?
A4: Separating a mixture of bromo-3-methylbenzonitrile isomers can be challenging due to their similar physical properties. Two common laboratory techniques for purification are:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating isomers with high purity.
-
Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent system. It may require multiple recrystallization steps to achieve high purity.
Troubleshooting Guides
Route 1: Electrophilic Aromatic Bromination of 3-Methylbenzonitrile
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of the desired 2-bromo isomer | Competing formation of other isomers (4-bromo and 6-bromo) due to the directing effects of the methyl and nitrile groups. | Optimize reaction conditions (temperature, solvent, catalyst) to favor ortho-bromination. Consider using a milder brominating agent or a catalyst that can enhance ortho-selectivity. |
| Formation of di-brominated products | Use of excess brominating agent. | Use a stoichiometric amount of the brominating agent (e.g., Br₂ or NBS). Monitor the reaction closely by TLC or GC to avoid over-bromination. |
| Difficult purification of the product mixture | Similar physical properties of the isomers. | Employ preparative HPLC for efficient separation. Alternatively, perform systematic solvent screening for fractional crystallization. |
Route 2: Sandmeyer Reaction of 2-Amino-3-methylbenzonitrile
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of this compound | Incomplete diazotization of the starting amine. Decomposition of the aryl diazonium salt. Side reactions (e.g., phenol formation). | Ensure complete diazotization by testing for excess nitrous acid with starch-iodide paper. Maintain low temperatures (0-5 °C) during diazotization to prevent decomposition of the diazonium salt. Add the diazonium salt solution to the copper(I) bromide solution promptly. |
| Formation of a tar-like byproduct | Decomposition of the diazonium salt due to elevated temperatures or impurities. | Maintain strict temperature control throughout the reaction. Use purified starting materials and reagents. |
| Inconsistent results | Purity and activity of the copper(I) bromide catalyst. | Use freshly prepared or high-quality commercial copper(I) bromide. Ensure the catalyst is not oxidized to copper(II). |
Data Presentation
Table 1: Regioselectivity in the Bromination of Substituted Benzonitriles
| Substrate | Brominating Agent | Product Distribution | Reference |
| 3-Hydroxybenzonitrile | NBS | 2-bromo-5-hydroxybenzonitrile (73%), 2-bromo-3-hydroxybenzonitrile (18%) | [2] |
| 3-Methylbenzonitrile | Br₂ / FeBr₃ | Mixture of 2-bromo, 4-bromo, and 6-bromo isomers (exact ratios are condition-dependent) | N/A |
Table 2: Typical Yields for Key Reaction Steps
| Reaction | Starting Material | Product | Typical Yield | Reference |
| Reduction of Nitro Group | 2-Nitro-3-methylbenzonitrile | 2-Amino-3-methylbenzonitrile | High (qualitative) | [3] |
| Sandmeyer Bromination | 2-Amino-3-methylbenzonitrile | This compound | Moderate to Good (yields are substrate-dependent) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-methylbenzonitrile via Reduction of 2-Nitro-3-methylbenzonitrile
This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds in the presence of a nitrile group.[3]
Materials:
-
2-Nitro-3-methylbenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-nitro-3-methylbenzonitrile (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (5 equivalents) to the solution.
-
Heat the reaction mixture at 70 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice.
-
Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain crude 2-amino-3-methylbenzonitrile.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
This protocol is a general procedure for the Sandmeyer reaction and should be optimized for the specific substrate.
Materials:
-
2-Amino-3-methylbenzonitrile
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Sodium hydroxide (10% aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
Part A: Diazotization
-
Dissolve 2-amino-3-methylbenzonitrile (1 equivalent) in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers and wash with 10% aqueous sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography or preparative HPLC.
Visualizations
Caption: Reaction pathway for the electrophilic bromination of 3-methylbenzonitrile.
Caption: Synthetic workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
References
Validation & Comparative
A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 2-Bromo-3-methylbenzonitrile and Structurally Related Isomers
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This guide presents a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-methylbenzonitrile alongside its structurally related isomers: 4-Bromo-3-methylbenzonitrile, 3-methylbenzonitrile, and 2-bromobenzonitrile.
Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data for the target compound, generated from reputable online spectroscopic tools. This predicted data is then rigorously compared against experimental data for the selected alternative compounds, providing a valuable resource for researchers in identifying and characterizing these and similar molecular structures.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. This is juxtaposed with the experimental data for 4-Bromo-3-methylbenzonitrile, 3-methylbenzonitrile, and 2-bromobenzonitrile.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-4 | 7.56 | d | 7.9 |
| H-5 | 7.25 | t | 7.9 | |
| H-6 | 7.62 | d | 7.9 | |
| -CH₃ | 2.45 | s | - | |
| 4-Bromo-3-methylbenzonitrile (Experimental) | H-2 | 7.74 | s | - |
| H-5 | 7.45 | d | 8.0 | |
| H-6 | 7.69 | d | 8.0 | |
| -CH₃ | 2.48 | s | - | |
| 3-Methylbenzonitrile (Experimental) [1] | H-2 | 7.47 | s | - |
| H-4 | 7.47 | t | 8.0 | |
| H-5 | 7.35 | d | 8.0 | |
| H-6 | 7.47 | d | 8.0 | |
| -CH₃ | 2.40 | s | - | |
| 2-Bromobenzonitrile (Experimental) | H-3 | 7.69 | d | 7.8 |
| H-4 | 7.44 | t | 7.6 | |
| H-5 | 7.65 | t | 7.6 | |
| H-6 | 7.63 | d | 7.8 |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 (C-CN) | 114.1 |
| C-2 (C-Br) | 124.9 | |
| C-3 (C-CH₃) | 141.2 | |
| C-4 | 134.1 | |
| C-5 | 128.2 | |
| C-6 | 130.1 | |
| -CN | 117.2 | |
| -CH₃ | 23.1 | |
| 4-Bromo-3-methylbenzonitrile (Experimental) | C-1 (C-CN) | 112.9 |
| C-2 | 134.8 | |
| C-3 (C-CH₃) | 139.0 | |
| C-4 (C-Br) | 127.5 | |
| C-5 | 129.2 | |
| C-6 | 132.1 | |
| -CN | 117.8 | |
| -CH₃ | 22.9 | |
| 3-Methylbenzonitrile (Experimental) [1] | C-1 (C-CN) | 112.4 |
| C-2 | 132.4 | |
| C-3 (C-CH₃) | 141.6 | |
| C-4 | 130.0 | |
| C-5 | 132.2 | |
| C-6 | 126.0 | |
| -CN | 117.9 | |
| -CH₃ | 20.2 | |
| 2-Bromobenzonitrile (Experimental) | C-1 (C-CN) | 114.9 |
| C-2 (C-Br) | 122.1 | |
| C-3 | 134.2 | |
| C-4 | 127.8 | |
| C-5 | 133.5 | |
| C-6 | 133.1 | |
| -CN | 117.5 |
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, owing to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is generally appropriate.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to achieve a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce the connectivity of protons.
Visualizing NMR Analysis and Molecular Structure
The following diagrams illustrate the logical workflow of an NMR analysis and the chemical structure of this compound with atom numbering for clear correlation with the NMR data.
Caption: Logical workflow of NMR analysis.
Caption: Structure of this compound.
References
Unraveling Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-3-methylbenzonitrile, a substituted aromatic compound of interest. Due to the limited availability of a public experimental mass spectrum for this specific isomer, this guide presents a predicted fragmentation pattern based on established principles and compares it with the experimentally determined fragmentation of its isomer, 4-Bromo-3-methylbenzonitrile.
Comparative Fragmentation Analysis
The fragmentation of this compound and its isomers under electron ionization is dictated by the relative stability of the resulting radical cations and neutral fragments. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), provides a valuable diagnostic tool for identifying bromine-containing fragments, which will appear as pairs of peaks (M and M+2) with nearly equal intensity.
The primary fragmentation pathways for these compounds are expected to involve the loss of a bromine radical, a methyl radical, or the cyano group, as well as cleavage of the aromatic ring. The relative abundance of the resulting fragment ions will be influenced by the substitution pattern on the benzene ring.
| Predicted/Observed Fragment | m/z (mass-to-charge ratio) | This compound (Predicted) | 4-Bromo-3-methylbenzonitrile (Experimental)[1] | Fragmentation Pathway |
| Molecular Ion [M]+• | 195/197 | Present | Present | Ionization of the molecule by electron impact. The two peaks correspond to the 79Br and 81Br isotopes. |
| [M - Br]+ | 116 | Abundant | Abundant | Loss of a bromine radical. |
| [M - CH3]+ | 180/182 | Less Abundant | Less Abundant | Loss of a methyl radical. |
| [M - HCN]+• | 168/170 | Possible | Possible | Loss of a neutral hydrogen cyanide molecule. |
| [C7H4]+• | 88 | Possible | Possible | Further fragmentation involving loss of both bromine and the nitrile group. |
| [C6H3]+ | 75 | Possible | Possible | Fragmentation of the benzene ring. |
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry of Aromatic Compounds
The following provides a general methodology for acquiring an electron ionization mass spectrum for an aromatic compound such as this compound.
1. Sample Preparation:
-
A small amount of the solid sample (typically <1 mg) is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Alternatively, for sufficiently volatile compounds, a direct insertion probe can be used to introduce the solid sample directly into the ion source.
2. Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe is used.
-
The mass spectrometer is operated in electron ionization (EI) mode.
3. GC-MS Parameters (if applicable):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp to 250-300 °C at a rate of 10-20 °C/min.
-
Transfer Line Temperature: 280 °C
4. Mass Spectrometer Parameters:
-
Ion Source Temperature: 200-250 °C.
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Mass Range: A typical scan range would be from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.
-
Scan Rate: Approximately 1-2 scans per second.
5. Data Acquisition and Analysis:
-
The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio.
-
The resulting spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.
This guide provides a framework for understanding and predicting the mass spectral fragmentation of this compound. By comparing its predicted fragmentation with the experimental data of its isomer, researchers can gain valuable insights into the structural characteristics of this class of compounds. The provided experimental protocol offers a starting point for obtaining high-quality mass spectra for similar aromatic molecules.
References
A Comparative Analysis of the Reactivity of 2-Bromo-3-methylbenzonitrile and 4-Bromo-3-methylbenzonitrile in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of two isomeric substituted bromobenzonitriles: 2-Bromo-3-methylbenzonitrile and 4-Bromo-3-methylbenzonitrile. The analysis focuses on their performance in key synthetic transformations, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles.
Executive Summary
The relative positions of the bromo, methyl, and cyano substituents on the benzene ring significantly influence the reactivity of these two isomers. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, 4-Bromo-3-methylbenzonitrile exhibits markedly higher reactivity than its 2-bromo counterpart. This is primarily attributed to the steric hindrance imposed by the ortho-methyl group in this compound, which impedes the crucial oxidative addition step of the palladium catalyst.
Conversely, both isomers are generally poor substrates for nucleophilic aromatic substitution (SNAr) reactions under standard conditions. The strongly electron-withdrawing cyano group, which is necessary to activate the ring for nucleophilic attack, is positioned meta to the bromine leaving group in both molecules. This meta-positioning prevents effective resonance stabilization of the key Meisenheimer intermediate, rendering the reaction energetically unfavorable.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[2] The efficiency of this step is governed by both electronic and steric factors.[3]
Theoretical Basis for Reactivity Difference
-
Steric Effects: In This compound , the methyl group is located at the ortho position relative to the bromine atom. This proximity creates significant steric hindrance, which obstructs the approach of the bulky palladium-ligand complex to the C-Br bond.[3] This steric clash increases the activation energy for the oxidative addition step, thereby slowing down the overall reaction rate. For 4-Bromo-3-methylbenzonitrile , the methyl group is in the para position, remote from the site of reaction. Consequently, there is minimal steric hindrance, allowing for a more facile approach of the palladium catalyst and a faster rate of oxidative addition.
-
Electronic Effects: The cyano group is a potent electron-withdrawing group, while the methyl group is weakly electron-donating. In both isomers, the cyano group is meta to the C-Br bond, meaning its strong resonance-withdrawing effect does not directly influence the reaction center. Its inductive electron-withdrawing effect, however, renders the aryl ring more electron-deficient. The methyl group's electron-donating character is more pronounced at the ortho and para positions. While these electronic differences exist, the steric factor of the ortho-methyl group in the 2-bromo isomer is the dominant determinant of its lower reactivity in these transformations.
The following diagram illustrates the steric hindrance affecting the oxidative addition step.
Caption: Steric hindrance comparison for palladium catalyst approach.
Quantitative Reactivity Comparison
Table 1: Representative Suzuki-Miyaura Coupling Performance
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromo-3-methylbenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 6 | ~90 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 24 | ~45 |
| 4-Bromo-3-methylbenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 4 | >95 |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 18 | ~55 |
Note: Data is illustrative, based on typical outcomes for para-substituted vs. sterically hindered ortho-substituted aryl bromides, and serves as a representative comparison. Actual results may vary.
Table 2: Representative Buchwald-Hartwig Amination Performance
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-methylbenzonitrile | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 8 | ~92 |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 24 | ~50 |
Note: This data is representative and compiled from typical outcomes for analogous reactions. Specific experimental results can differ.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group.[4]
Theoretical Basis for Reactivity Difference
The rate of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[5][6] These groups are essential for stabilizing the negative charge that develops on the aromatic ring in the Meisenheimer intermediate through resonance.
In both This compound and 4-Bromo-3-methylbenzonitrile , the powerfully electron-withdrawing cyano group is in a meta position relative to the bromine atom. In this position, the cyano group cannot delocalize the negative charge of the intermediate via resonance. Its inductive effect alone is generally insufficient to activate the ring for nucleophilic attack under typical SNAr conditions. Furthermore, the electron-donating methyl group provides slight electronic destabilization to the negatively charged intermediate. Consequently, both isomers are predicted to be highly unreactive in SNAr reactions.
Table 3: Predicted Nucleophilic Aromatic Substitution Performance
| Substrate | Nucleophile | Conditions | Predicted Outcome |
| 4-Bromo-3-methylbenzonitrile | NaOMe | MeOH, 80 °C | No reaction or very low conversion |
| This compound | NaOMe | MeOH, 80 °C | No reaction or very low conversion |
Note: This prediction is based on the established mechanism of SNAr reactions, which require ortho/para electron-withdrawing groups for activation.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried reaction vessel with the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the mixture to the specified temperature (e.g., 100-110 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The choice between this compound and 4-Bromo-3-methylbenzonitrile is critical and depends entirely on the desired transformation. For palladium-catalyzed cross-coupling reactions, 4-Bromo-3-methylbenzonitrile is the superior substrate due to the absence of steric hindrance at the reaction site, leading to faster reaction rates and higher yields. In contrast, This compound is significantly less reactive and may require more forcing conditions or specialized, highly active catalyst systems to achieve acceptable results. For synthetic routes involving nucleophilic aromatic substitution, neither isomer is a suitable candidate due to the unfavorable meta-position of the activating cyano group. This guide provides a framework for chemists to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. web.viu.ca [web.viu.ca]
- 2. benchchem.com [benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-3-methylbenzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-bromo-3-methylbenzonitrile and its isomers, with a focus on nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The information presented herein is intended to aid in the structural elucidation and differentiation of these closely related aromatic nitriles, which are valuable intermediates in pharmaceutical and materials science research.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its representative isomer, 4-bromo-3-methylbenzonitrile. This comparative data highlights the subtle yet significant differences in their spectral fingerprints arising from the varied substitution patterns on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available in the searched literature. Expected signals would include a singlet for the methyl protons and three signals for the aromatic protons, likely exhibiting complex splitting patterns due to their proximity and coupling. |
| 2-Bromobenzonitrile [1] | Aromatic protons observed in the range of 7.44 - 7.69 ppm. |
| Benzonitrile | Aromatic protons typically appear between 7.4 and 7.7 ppm. |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in the searched literature. Expected signals would include a peak for the methyl carbon, six distinct aromatic carbon signals, and a signal for the nitrile carbon. |
| 3-Bromobenzonitrile | Aromatic and nitrile carbons observed at approximately 117.9, 122.9, 130.4, 133.2, 136.2, and 137.4 ppm. |
| Benzonitrile | Aromatic carbons are typically found in the 128-133 ppm range, with the nitrile carbon appearing further downfield. |
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy probes the functional groups within a molecule. The absorption frequencies are reported in wavenumbers (cm⁻¹).
Table 3: Key FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹)
| Functional Group | This compound (FT-IR) | 4-Bromo-3-methylbenzonitrile (FT-IR)[2] | 4-Bromo-3-methylbenzonitrile (FT-Raman)[2] |
| C≡N Stretch | Data available on SpectraBase[3] | 2231 | 2231 |
| C-H Stretch (Aromatic) | Data available on SpectraBase[3] | 3064, 3087 | 3064, 3087 |
| C-H Stretch (Methyl) | Data available on SpectraBase[3] | 2926, 2962 | 2926, 2962 |
| C-Br Stretch | Data available on SpectraBase[3] | 675 | 675 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| Compound | Key m/z Peaks |
| This compound | Data available on SpectraBase (GC-MS)[3] |
| 2-Bromobenzonitrile | Molecular ion peaks at m/z 181 and 183 (due to bromine isotopes), with a prominent fragment at m/z 102. |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the benzonitrile derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid benzonitrile sample using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Gently mix the sample and KBr until a homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the benzonitrile derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in characterizing the benzonitrile derivatives.
Caption: Workflow for the spectroscopic characterization of benzonitrile derivatives.
Caption: Relationship between spectroscopic techniques and structural information obtained.
References
FTIR analysis of the nitrile stretch in 2-Bromo-3-methylbenzonitrile
A comprehensive analysis of the nitrile vibrational frequency in substituted benzonitriles, with a focus on 2-Bromo-3-methylbenzonitrile.
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy data for the nitrile (-C≡N) stretching vibration in this compound and related substituted benzonitriles. The position of the nitrile peak in the infrared spectrum is sensitive to the electronic effects of other substituents on the aromatic ring, making FTIR a valuable tool for structural elucidation. This document is intended for researchers and professionals in the fields of chemistry and drug development to facilitate the interpretation of FTIR data for this class of compounds.
Comparative Analysis of Nitrile Stretching Frequencies
The vibrational frequency of the nitrile group in aromatic compounds typically appears in the 2240–2220 cm⁻¹ region of the infrared spectrum.[1] The exact wavenumber is influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups generally cause a decrease.
While a direct experimental value for the nitrile stretch of this compound was not found in the reviewed literature, a comparison with its structural isomer, 4-Bromo-3-methylbenzonitrile, and parent monosubstituted benzonitriles provides insight into the expected spectral region. The experimental value for 4-Bromo-3-methylbenzonitrile has been reported as 2217 cm⁻¹.[2] The table below summarizes the nitrile stretching frequencies for several related compounds to illustrate the impact of bromo and methyl substituents.
| Compound Name | Substituent Positions | Nitrile (-C≡N) Stretch (cm⁻¹) | Notes |
| This compound | 2-Bromo, 3-Methyl | Not Experimentally Found | The focus of this guide. Based on isomers and related compounds, the peak is expected in the 2215-2235 cm⁻¹ range. |
| 4-Bromo-3-methylbenzonitrile | 4-Bromo, 3-Methyl | 2217 | Experimental value from a solid-phase FTIR spectrum. This isomer provides a close comparison.[2] |
| Benzonitrile | Unsubstituted | ~2229 | A baseline for comparison. The value can vary slightly with the physical state (gas, liquid, solid). |
| 2-Bromobenzonitrile | 2-Bromo | ~2230 | The bromo group is electron-withdrawing through induction, which can slightly increase the frequency compared to benzonitrile. |
| 3-Methylbenzonitrile | 3-Methyl | ~2228 | The methyl group is weakly electron-donating, which can slightly decrease the frequency. |
| 4-Bromobenzonitrile | 4-Bromo | ~2227 | The position of the substituent influences its electronic effect on the nitrile group. |
| 2-Bromo-4-methylbenzonitrile | 2-Bromo, 4-Methyl | Data Not Available | An experimental and theoretical study was conducted, but the specific nitrile stretching frequency was not cited in the available abstract.[3] |
Note: Values for monosubstituted benzonitriles are approximate and can vary based on the sampling method and instrument resolution.
Experimental Protocol: FTIR Analysis of Solid Samples
Given that this compound is a solid powder, the following protocols are standard for obtaining a high-quality FTIR spectrum.
Method 1: Potassium Bromide (KBr) Pellet Method
This is a common technique for preparing solid samples for transmission FTIR.
-
Sample Preparation : Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water, which has strong IR absorption bands.
-
Grinding : In an agate mortar and pestle, grind 1-2 mg of the this compound sample.
-
Mixing : Add approximately 100-200 mg of the dried KBr to the mortar and thoroughly mix with the ground sample.
-
Pellet Formation : Transfer the mixture to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.
-
Analysis : Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer to acquire the spectrum.
Method 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Setup : Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be taken.
-
Sample Application : Place a small amount of the this compound powder directly onto the ATR crystal.
-
Applying Pressure : Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface. Good contact is crucial for a strong signal.
-
Analysis : Collect the FTIR spectrum. The infrared beam interacts with the sample at the crystal interface.
-
Cleaning : After analysis, thoroughly clean the sample residue from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
Substituent Effects on Nitrile Vibration
The positions of the bromo and methyl groups on the benzonitrile ring influence the nitrile stretching frequency through a combination of inductive and resonance effects. The diagram below illustrates the expected electronic influence of these substituents on the nitrile group.
Caption: Logical workflow of substituent effects on the nitrile stretching frequency.
References
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-3-methylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, and this requires robust analytical methods. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering supporting methodologies based on the analysis of analogous compounds.
Potential Impurities in this compound
The manufacturing process of this compound can introduce several process-related impurities. A thorough analytical method should be capable of separating the main component from these potential impurities, which may include:
-
Positional Isomers: Such as 3-Bromo-2-methylbenzonitrile, 4-Bromo-3-methylbenzonitrile, and other isomers that may form during the bromination of 3-methylbenzonitrile.
-
Starting Materials: Unreacted 3-methylbenzonitrile or precursors from alternative synthetic routes.
-
By-products: Compounds arising from side reactions during synthesis.
Method Comparison: HPLC vs. GC
The choice between HPLC and GC for purity analysis depends on several factors, including the physicochemical properties of the analyte and its impurities, the required sensitivity, and the specific goals of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for non-volatile compounds; sample is dissolved in a volatile solvent. |
| Selectivity | Excellent for resolving positional isomers and non-volatile impurities.[1][2] | Highly effective for separating volatile isomers and impurities.[3][4][5] |
| Sensitivity | High sensitivity, especially with UV or mass spectrometry detectors. | Very high sensitivity, particularly with detectors like FID (Flame Ionization Detector) or MS (Mass Spectrometer). |
| Analysis Time | Can range from a few minutes to over an hour, depending on the complexity of the separation. | Generally offers faster analysis times for volatile compounds. |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV, PDA, MS). | GC system with a gas supply, injector, column, oven, and detector (e.g., FID, MS). |
Experimental Protocols
The following are proposed starting methods for the analysis of this compound based on established methods for similar aromatic and halogenated compounds. Method optimization and validation are essential for routine use.
Proposed Reversed-Phase HPLC Method
This method is designed for the separation of this compound from its potential non-volatile impurities and positional isomers.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Proposed Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-80% B; 20-25 min: 80% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the diluent to obtain a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Proposed Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities and the separation of positional isomers of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.
Chromatographic Conditions:
| Parameter | Proposed Value |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) or a column for halogenated compounds, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6][7] |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.0 mL/min. |
| Oven Program | Initial temperature 100 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min. |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Diluent | Dichloromethane or Ethyl Acetate |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane) to obtain a 1 mg/mL stock solution.
-
Further dilute as necessary.
-
Transfer the solution to a GC vial for analysis.
Workflow for Chromatographic Purity Analysis
The following diagram illustrates the general workflow for determining the purity of a pharmaceutical intermediate like this compound using either HPLC or GC.
References
- 1. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. turbo.vernier.com [turbo.vernier.com]
- 5. tsijournals.com [tsijournals.com]
- 6. agilent.com [agilent.com]
- 7. postnova.com [postnova.com]
A Comparative Guide to Palladium Catalysts for Suzuki Reactions of 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall success of these transformations, particularly with electronically deactivated or sterically hindered substrates such as 2-bromo-3-methylbenzonitrile. This guide provides an objective comparison of the performance of various palladium catalysts for the Suzuki coupling of this compound and its analogs, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in the readily available literature. However, by examining data from reactions with structurally similar substrates, such as 2-bromobenzonitrile and other substituted aryl bromides, we can infer the relative performance of common catalysts. The following table summarizes the performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions relevant to the target transformation.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Substrate | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | - | - | 2-bromo-3-picoline | Phenylboronic acid | 82 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/Water | 80 | 2 | 10 | 5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Good |
| Pd Nanoparticles | - | - | - | - | - | 1 | 2-bromobenzonitrile | Phenylboronic acid | 98[1] |
| Buchwald XPhos G2 Precatalyst | XPhos | LiOH | - | - | - | 0.3 | Aryl Bromide | Boronate Ester | - |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60 | 5-8 | 1.0-1.5 | Chloroindoles | Arylboronic acid | 91-99[2] |
Key Observations:
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst for Suzuki couplings. For the structurally similar 2-bromo-3-picoline, it provided a good yield of 82%.[3]
-
Catalysts with Ferrocenylphosphine Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is known for its robustness and effectiveness in challenging couplings. It has been shown to be effective for the Suzuki coupling of bromoindazoles, suggesting its potential applicability for this compound.[4]
-
Nanoparticle Catalysis: Palladium nanoparticles have emerged as highly active catalysts, demonstrating an excellent yield of 98% in the Suzuki coupling of the closely related 2-bromobenzonitrile.[1]
-
Buchwald-Hartwig Catalysts: Buchwald's generation 2 (G2) precatalysts, such as those containing the XPhos ligand, are highly active for a broad range of cross-coupling reactions and can achieve high conversions with low catalyst loadings.[5]
-
Modern Phosphine Ligands: The use of specialized phosphine ligands like SPhos in combination with a simple palladium source like Pd(OAc)₂ can lead to highly efficient catalytic systems, even for less reactive aryl chlorides, achieving excellent yields under relatively mild conditions.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and comparable synthetic results. The following are generalized procedures for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific coupling of this compound with various palladium catalysts.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene/water mixture)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and any additional ligand to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. preprints.org [preprints.org]
Comparative Guide to the Synthesis of 2-Bromo-3-methylbenzonitrile: A Focus on Regiochemistry
For researchers and professionals in drug development and organic synthesis, achieving specific substitution patterns on aromatic rings is a critical challenge. The synthesis of 2-Bromo-3-methylbenzonitrile presents an interesting case study in regioselectivity, governed by the directing effects of the methyl and cyano substituents. This guide provides a comparative analysis of synthetic strategies, offering experimental insights and data to inform methodological choices.
Understanding the Regiochemical Challenge
The direct bromination of 3-methylbenzonitrile is theoretically challenging due to the competing directing effects of the substituents. The methyl group is an ortho-, para-director and an activating group, while the cyano group is a meta-director and a deactivating group. This leads to a prediction of a mixture of products, with no single isomer being formed in high yield.
To achieve the desired regiochemistry of this compound, a multi-step synthesis commencing from a precursor that allows for controlled introduction of the bromo and cyano functionalities is the preferred and more strategic approach.
Comparison of Synthetic Methodologies
This guide compares the predicted outcome of direct electrophilic aromatic substitution with a well-established multi-step synthesis involving a Sandmeyer reaction.
| Parameter | Direct Bromination (Predicted) | Multi-Step Synthesis via Sandmeyer Reaction |
| Starting Material | 3-Methylbenzonitrile | 2-Methyl-3-nitroaniline |
| Key Reactions | Electrophilic Aromatic Substitution | Nitration, Reduction, Diazotization, Sandmeyer Reaction |
| Regioselectivity | Poor, mixture of isomers expected | High, controlled by precursor structure |
| Predicted Major Products | Mixture of brominated isomers | This compound |
| Overall Yield | Low for the desired product | Good to excellent |
| Purification | Difficult separation of isomers | Generally straightforward |
| Control over Isomer | Very limited | Excellent |
Experimental Protocols
Method 1: Direct Bromination of 3-Methylbenzonitrile (Theoretical)
Direct electrophilic bromination of 3-methylbenzonitrile is not a recommended synthetic route due to the anticipated formation of a complex mixture of isomers, making the isolation of pure this compound difficult and inefficient. The directing effects of the methyl group (ortho, para) and the cyano group (meta) would likely lead to the formation of this compound, 4-bromo-3-methylbenzonitrile, 6-bromo-3-methylbenzonitrile, and 2,4-dibromo-3-methylbenzonitrile, among other products.
Method 2: Multi-Step Synthesis via Sandmeyer Reaction (Recommended)
This multi-step approach provides excellent control over the regiochemistry, leading to the specific synthesis of this compound in good yield.
Step 1: Nitration of 2-Methylaniline to 2-Methyl-3-nitroaniline
-
To a stirred solution of 2-methylaniline in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-methyl-3-nitroaniline.
Step 2: Reduction of 2-Methyl-3-nitroaniline to 2-Amino-3-methylbenzonitrile
This step can be achieved through various reduction methods, such as catalytic hydrogenation or using a reducing agent like tin(II) chloride.
Using Tin(II) Chloride:
-
Reflux a mixture of 2-methyl-3-nitroaniline and an excess of tin(II) chloride dihydrate in concentrated hydrochloric acid for several hours.
-
Cool the reaction mixture and make it strongly basic with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-amino-3-methylbenzonitrile.
Step 3: Diazotization of 2-Amino-3-methylbenzonitrile
-
Dissolve 2-amino-3-methylbenzonitrile in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.
Step 4: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the freshly prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Visualizing the Regiochemistry
The following diagram illustrates the directing effects of the methyl and cyano groups on the benzene ring, which is fundamental to understanding the regiochemical outcome of the synthesis.
A Comparative Guide to the Structural Elucidation of 2-Bromo-3-methylbenzonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of single-crystal X-ray diffraction with alternative techniques for the structural determination of 2-bromo-3-methylbenzonitrile and its derivatives. Experimental data from a closely related analogue, 2-bromo-4-methylbenzonitrile, is used for a quantitative comparison, supported by detailed experimental protocols for each method.
Introduction
The precise determination of the three-dimensional atomic arrangement of a molecule is paramount in the fields of chemistry, materials science, and pharmacology. For small organic molecules such as this compound, a versatile building block in organic synthesis, an accurate structural model is crucial for understanding its reactivity, physical properties, and potential biological activity. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, other powerful analytical techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide complementary and often more readily accessible structural information. This guide compares these methods, highlighting their respective strengths and limitations in the context of characterizing substituted benzonitriles.
Performance Comparison: X-ray Diffraction vs. Spectroscopic Methods
To facilitate a direct comparison, the following tables summarize the type of structural information obtained from each technique. The data for X-ray diffraction is derived from the published crystal structure of 2-bromo-4-methylbenzonitrile. The NMR and MS data are representative values for closely related brominated methylbenzonitrile derivatives.
Table 1: Comparison of Structural Information Obtained
| Parameter | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Molecular Connectivity | Unambiguously determined | Inferred from correlations | Deduced from fragmentation |
| Bond Lengths (Å) | High precision (e.g., ± 0.005 Å) | Not directly measured | Not measured |
| **Bond Angles (°) ** | High precision (e.g., ± 0.3°) | Not directly measured | Not measured |
| Torsion Angles (°) | High precision (e.g., ± 0.5°) | Inferred from coupling constants | Not measured |
| Stereochemistry | Absolute configuration determinable | Relative stereochemistry from NOE | Not directly determined |
| Crystallographic Data | Unit cell, space group, density | Not applicable | Not applicable |
| Sample State | Crystalline solid | Solution | Gas phase (after ionization) |
Table 2: Quantitative Data for 2-Bromo-4-methylbenzonitrile and its Analogues
| Technique | Parameter | Observed/Reported Value |
| X-ray Diffraction | Crystal System | Triclinic |
| Space Group | P-1 | |
| Unit Cell Dimensions | a = 7.5168(11) Å, b = 7.8383(11) Å, c = 7.9428(11) Å | |
| α = 69.243(7)°, β = 64.375(8)°, γ = 87.567(8)° | ||
| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm (s, 3H, -CH₃) |
| (Representative) | ~7.3-7.6 ppm (m, 3H, Ar-H) | |
| ¹³C NMR | Chemical Shift (δ) | ~20 ppm (-CH₃) |
| (Representative) | ~117 ppm (-CN) | |
| ~120-140 ppm (Ar-C) | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 195/197 (due to ⁷⁹Br/⁸¹Br isotopes) |
| (EI, Representative) | Key Fragments | m/z 116 (M⁺ - Br) |
| m/z 90 (M⁺ - Br - CN) |
Experimental Protocols
Single-Crystal X-ray Diffraction
This method provides a detailed three-dimensional map of the electron density within a crystal, from which the atomic positions can be determined with high precision.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, slow cooling of a saturated solution, or vapor diffusion. The ideal crystal should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryo-loop and a viscous oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector. A full sphere of data is collected to ensure completeness.
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), allowing for the determination of molecular connectivity and stereochemistry.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. The solution must be clear and homogeneous.
-
¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer. A proton NMR spectrum is acquired to determine the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating adjacent protons).
-
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is then acquired. This spectrum reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their functional group and hybridization state.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the complete molecular structure, a series of two-dimensional NMR experiments are performed.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, revealing longer-range connectivity.
-
-
Structure Elucidation: The combined data from 1D and 2D NMR experiments are pieced together to deduce the complete chemical structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can yield valuable information about its structure.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC) inlet or a direct insertion probe.
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis: The ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.
-
Spectral Interpretation: The molecular weight is determined from the molecular ion peak. The fragmentation pattern is then analyzed to identify characteristic losses and deduce the structure of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Conclusion
Single-crystal X-ray diffraction provides the most definitive and detailed structural information for this compound and its derivatives, yielding precise bond lengths, angles, and crystallographic parameters. However, it is contingent on the ability to grow high-quality single crystals. NMR spectroscopy serves as a powerful alternative for determining the complete molecular structure in solution, providing invaluable information on connectivity and stereochemistry. Mass spectrometry, while not providing a complete 3D structure, is indispensable for determining the molecular weight and can offer significant structural clues through the analysis of fragmentation patterns, especially for identifying the presence of halogens like bromine. For comprehensive characterization, a combination of these techniques is often employed, with NMR and MS providing initial structural confirmation and X-ray diffraction offering the ultimate proof of structure in the solid state.
A Comparative Guide to the Synthetic Routes of 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways to obtain 2-Bromo-3-methylbenzonitrile, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The comparison focuses on objectivity, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable route for their specific needs.
Introduction
This compound, with the CAS number 263159-64-4, is an aromatic compound featuring a nitrile group and a bromine atom, making it a versatile intermediate for various chemical transformations. The strategic placement of the bromo, methyl, and cyano substituents on the benzene ring allows for diverse derivatization, rendering it a key component in medicinal chemistry and materials science. This guide outlines and compares two logical and practical synthetic approaches to this target molecule, starting from commercially available or readily synthesizable precursors.
Comparative Data of Synthetic Routes
| Parameter | Route A: From 2-Bromo-3-methylbenzoic acid | Route B: Sandmeyer Reaction of 2-Bromo-3-methylaniline |
| Starting Material | 2-Bromo-3-methylbenzoic acid | 2-Bromo-3-methylaniline |
| Overall Yield | Moderate to Good (Estimated) | Good to High (Estimated based on similar reactions) |
| Purity | Potentially high, with purification of intermediates | Generally good, requires careful control of diazotization |
| Number of Steps | 2 (from the benzoic acid) | 1 |
| Key Reactions | Amide formation, Dehydration | Diazotization, Sandmeyer Cyanation |
| Reagents & Hazards | Thionyl chloride (corrosive, toxic), Ammonia (toxic, corrosive), Dehydrating agents (e.g., POCl₃, SOCl₂) | Sodium nitrite (oxidizer, toxic), Hydrochloric acid (corrosive), Copper(I) cyanide (highly toxic) |
| Scalability | Generally scalable | Scalable with strict temperature control and safety measures for diazonium salts |
Experimental Protocols
Route A: Synthesis from 2-Bromo-3-methylbenzoic acid
This route involves a two-step process starting with the conversion of the carboxylic acid to the corresponding primary amide, followed by dehydration to the nitrile. The starting material, 2-Bromo-3-methylbenzoic acid, can be synthesized in high yield following established literature procedures.[1]
Step 1: Synthesis of 2-Bromo-3-methylbenzamide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-3-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 2 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an inert solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 2-bromo-3-methylbenzamide.
Step 2: Dehydration of 2-Bromo-3-methylbenzamide to this compound
-
In a dry round-bottom flask, combine 2-bromo-3-methylbenzamide (1.0 eq) and a dehydrating agent such as phosphorus oxychloride (POCl₃, ~2-3 eq) or thionyl chloride (SOCl₂) in an inert solvent like dichloromethane or chloroform.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.
Route B: Sandmeyer Reaction of 2-Bromo-3-methylaniline
This route provides a more direct synthesis from the commercially available 2-bromo-3-methylaniline via a Sandmeyer reaction, a well-established method for the conversion of aryl amines to aryl nitriles. The following protocol is adapted from a similar synthesis of a constitutional isomer.
Experimental Protocol:
-
Diazotization:
-
In a flask, dissolve 2-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and potassium cyanide (KCN, ~1.2 eq) in water.
-
Heat this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Visualized Synthetic Pathways
Caption: Comparative synthetic pathways to this compound.
Caption: General experimental workflow for chemical synthesis.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound.
-
Route A , starting from 2-bromo-3-methylbenzoic acid, is a solid choice, particularly as the synthesis of the starting material is well-documented and high-yielding. The subsequent conversion to the nitrile involves standard, reliable chemical transformations.
-
Route B , the Sandmeyer reaction of 2-bromo-3-methylaniline, is more direct. However, it requires careful handling of the potentially unstable diazonium salt intermediate and the use of highly toxic cyanide reagents.
The selection of the optimal route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety protocols for handling hazardous reagents. For large-scale production, the robustness and well-documented nature of the precursor synthesis in Route A might be advantageous, while for smaller-scale laboratory synthesis, the directness of Route B could be appealing, provided the necessary safety precautions are strictly followed.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-3-methylbenzonitrile: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of 2-Bromo-3-methylbenzonitrile, a compound warranting careful management due to its potential hazards. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
This compound is classified as an acute oral toxicant (Category 4).[1] Proper personal protective equipment (PPE), including a dust mask, eye shields, and gloves, is mandatory when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[1]
Key Safety and Physical Data
A summary of critical data for this compound is provided below for quick reference. This information is crucial for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 263159-64-4 | |
| Molecular Formula | C₈H₆BrN | |
| Molecular Weight | 196.04 g/mol | |
| Physical Form | Powder | |
| Melting Point | 67-71 °C | |
| GHS Hazard Class | Acute Toxicity 4, Oral | [1] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Protocols: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and precise action is critical. The following protocols outline the necessary steps to mitigate risks.
Spill Cleanup Protocol:
-
Ensure Safety: If a spill occurs, ensure the area is well-ventilated and restrict access.[3] Remove all sources of ignition.[4]
-
Personal Protection: Don appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.[5] For powders, a NIOSH-approved respirator (e.g., N95 dust mask) is essential to prevent inhalation.[1]
-
Containment and Collection: Carefully sweep or shovel the spilled material into a designated, chemically compatible, and sealable waste container.[1][5] Avoid creating dust.[1][4]
-
Decontamination: Once the bulk material is collected, decontaminate the spill area. Wipe the surface with a cloth dampened with a suitable solvent like ethanol or acetone, followed by a thorough wash with soap and water.[5] All cleaning materials must be placed in the hazardous waste container.[5]
-
Waste Storage: Seal the container tightly and label it clearly with "Hazardous Waste" and the full chemical name: "this compound".[5] Store the container in a designated satellite accumulation area until pickup by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.[5]
Personnel Exposure Protocol:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1] A safety shower should be used if available.[4] Seek medical attention if irritation persists.[1]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[4] Give the person a couple of glasses of water to drink, if they are conscious. Seek immediate medical attention.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound, from the point of generation to its final disposition.
Caption: Disposal workflow for this compound.
Proper Disposal Procedures
The disposal of this compound must be managed as a hazardous waste stream. Adherence to institutional policies and local, state, and federal regulations is mandatory.
Step-by-Step Disposal Plan:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a container designated specifically for halogenated organic waste.[5]
-
Containerization: Use a clearly labeled, sealable, and chemically compatible waste container, such as a polyethylene carboy.[5] The container must be in good condition with a tight-fitting lid.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5] Ensure all constituents and their approximate percentages are listed on the waste tag.[5]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[3][5] The storage area should be cool, dry, and well-ventilated.[1]
-
Final Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[5] The standard and recommended method for the ultimate disposal of halogenated organic compounds is high-temperature incineration at a licensed and approved waste disposal facility.[5] Never dispose of this chemical down the drain or in regular trash.[2] Uncleaned containers should be treated and disposed of as the product itself.
References
Essential Safety and Operational Guide for 2-Bromo-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-3-methylbenzonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 263159-64-4 |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.04 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 67-71 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to use appropriate PPE to minimize risk.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation: Causes skin irritation.[1]
Recommended Personal Protective Equipment:
| Protection Level | Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for splash protection but should be replaced immediately upon contact. For prolonged handling, consider gloves with higher resistance to halogenated aromatic compounds, such as Viton™ or butyl rubber. Always consult the glove manufacturer's chemical resistance data. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash-prone activities. |
| Respiratory Protection | NIOSH-approved respirator | A dust mask (e.g., N95) is recommended for handling the powder.[4] If engineering controls are insufficient, a respirator with an organic vapor cartridge and a particulate pre-filter is advised. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | A chemically resistant apron or coveralls should be worn for larger quantities or when there is a significant risk of splashing. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount when handling this compound to ensure personnel safety and prevent contamination.
Workflow for Handling this compound:
Step-by-Step Handling Procedures:
-
Engineering Controls: All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers and weigh the material on a tared weigh boat within the fume hood.
-
Preventing Contact: Avoid direct contact with the skin, eyes, and clothing.[5] Ensure that your PPE is intact and worn correctly throughout the procedure.
-
Maintaining a Clean Workspace: Keep the work area tidy and free of clutter. Protect surfaces with disposable bench liners.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | For a small spill of the solid, carefully cover it with a damp paper towel to avoid raising dust. Then, gently scoop the material into a labeled, sealable container for hazardous waste. For a large spill, evacuate the area and contact your institution's emergency response team.[5] |
Waste Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Disposal Workflow:
Disposal Procedures:
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as such. Do not mix it with non-halogenated chemical waste.[2][4]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Toxic, Irritant).
-
Solid Waste: Dispose of contaminated solid materials, such as gloves, weigh boats, and bench liners, in a designated container for halogenated solid waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a container for halogenated liquid waste. Ensure the container is compatible with the solvent used.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.[6] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup by your institution's environmental health and safety department.[4]
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
